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1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one Documentation Hub

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  • Product: 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one
  • CAS: 73328-71-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one, a significant metabolite of the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one, a significant metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document delves into the compound's chemical identity, physicochemical properties, and its formation as a lactam of 4'-hydroxydiclofenac. While possessing significantly reduced pharmacological activity compared to its parent compound, its study is crucial for a complete understanding of diclofenac's metabolic fate and toxicological profile. This guide offers insights into its synthesis, spectroscopic characterization, and safety considerations, serving as a vital resource for researchers in pharmacology, toxicology, and analytical chemistry.

Introduction: Unveiling a Key Diclofenac Metabolite

1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one, also known as 4'-hydroxy diclofenac lactam, is a secondary metabolite of diclofenac. Diclofenac undergoes extensive hepatic metabolism, primarily through hydroxylation by cytochrome P450 enzymes, with CYP2C9 being the major contributor to the formation of 4'-hydroxydiclofenac.[1][2][3] This primary metabolite can then undergo intramolecular cyclization to form the stable lactam, 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one. The formation of this lactam is a significant pathway in the metabolic clearance of diclofenac.[4] Understanding the properties and biological activity of this metabolite is essential for a comprehensive assessment of diclofenac's disposition and potential for adverse effects in the body.

Chemical Identity and Structure

The molecule consists of a 1,3-dihydroindol-2-one (oxindole) core substituted at the nitrogen atom with a 2,6-dichloro-4-hydroxyphenyl group.

  • IUPAC Name: 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one[2]

  • CAS Number: 73328-71-9[2]

  • Molecular Formula: C₁₄H₉Cl₂NO₂[2]

  • Molecular Weight: 294.13 g/mol [2]

Caption: Chemical structure of 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one.

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not widely published. The following table summarizes computed properties and available experimental data.

PropertyValueReference(s)
Molecular Weight 294.13 g/mol [2]
Melting Point 173-175 °C (decomposes, for deuterated analog)
Boiling Point Not available (predicted to be high)
Solubility Soluble in DMSO and Methanol.[5][5]
logP (octanol-water) 3.4 (computed)[2]
pKa Not available

Synthesis and Characterization

Proposed Synthetic Pathway

Synthesis_Pathway Diclofenac Diclofenac Metabolite 4'-Hydroxydiclofenac Diclofenac->Metabolite   CYP2C9 (major)      (Hydroxylation)    Lactam 1-(2,6-dichloro-4-hydroxyphenyl)- 1,3-dihydroindol-2-one Metabolite->Lactam   Intramolecular Cyclization      (Lactamization)    Action_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX_Enzymes Strong Inhibition Metabolite 1-(2,6-dichloro-4-hydroxyphenyl)- 1,3-dihydroindol-2-one Metabolite->COX_Enzymes Weak Inhibition

Sources

Exploratory

An In-Depth Technical Guide to the Formation of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one

Introduction The 1-(Aryl)-1,3-dihydroindol-2-one (or N-aryl oxindole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1] The target molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-(Aryl)-1,3-dihydroindol-2-one (or N-aryl oxindole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1] The target molecule of this guide, 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one, combines this oxindole core with a substituted dichlorophenyl moiety, a feature often associated with potent enzyme inhibitors, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[2][3] Understanding the mechanistic principles behind the formation of this molecule is crucial for researchers engaged in the synthesis of novel pharmaceutical agents and chemical probes.

This technical guide provides a comprehensive analysis of the primary mechanistic pathways for the synthesis of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one. It moves beyond a simple recitation of steps to explore the underlying causality of experimental choices, offering field-proven insights for drug development professionals. We will dissect three principal strategies for the key bond formation: the modern, palladium-catalyzed Buchwald-Hartwig amination; the classical, copper-catalyzed Ullmann-Goldberg condensation; and an alternative intramolecular cyclization pathway.

Section 1: The Strategic Bond Formation: N-Arylation of the Oxindole Core

The core challenge in synthesizing the target molecule is the construction of the C-N bond between the nitrogen atom of the oxindole ring and the C1 carbon of the 2,6-dichloro-4-hydroxyphenyl ring. This transformation, an N-arylation of a lactam, is typically accomplished via transition-metal-catalyzed cross-coupling reactions.[4] These methods have largely replaced harsher, classical techniques due to their superior functional group tolerance, milder reaction conditions, and broader substrate scope.[5]

The two most prominent and reliable methods for this key transformation are:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

  • Copper-Catalyzed Cross-Coupling (Ullmann-Goldberg Condensation)

Additionally, a divergent intramolecular strategy, starting from a diclofenac analogue, presents a mechanistically distinct and plausible route.

Section 2: Pathway A - Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming aryl C-N bonds in modern organic synthesis.[6][7] Its development has revolutionized the accessibility of aryl amines and their derivatives, including N-aryl lactams.[8]

2.1 Mechanistic Principles

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[9][10] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[11]

  • Amine Coordination & Deprotonation: The nucleophile (oxindole) coordinates to the Pd(II) complex. A base then deprotonates the N-H bond, forming a palladium amide (or in this case, a palladium amidate) complex.

  • Reductive Elimination: The new C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[12]

2.2 The Catalytic Cycle for Oxindole Arylation

For the synthesis of the target molecule, the reaction would couple 1,3-dihydroindol-2-one (oxindole) with an appropriately substituted aryl halide, such as 1-bromo-2,6-dichloro-4-hydroxybenzene .

A critical consideration is the free phenolic hydroxyl group, which is acidic and can interfere with the reaction by reacting with the base or coordinating to the metal center. Therefore, a protection strategy is advisable. Using a benzyl ether (1-bromo-4-(benzyloxy)-2,6-dichlorobenzene ) is a robust choice, as it is stable to the reaction conditions and can be readily removed later via hydrogenolysis.

The catalytic cycle is illustrated below:

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amide_Complex [L-Pd(II)(Ar)(Oxindolate)]⁻ OA_Complex->Amide_Complex Ligand Exchange & Deprotonation (+ Oxindole, + Base, - HX) Amide_Complex->Pd0 Reductive Elimination (+ Product) Product_Out Product (N-Aryl Oxindole) Product_Complex Product Complex ArX Ar-X (Protected Aryl Halide) Oxindole Oxindole-H + Base caption Fig 1. Buchwald-Hartwig catalytic cycle for N-arylation of oxindole.

Caption: Fig 1. Buchwald-Hartwig catalytic cycle for N-arylation of oxindole.

2.3 Key Experimental Parameters & Causality
  • Palladium Source: Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[10] They are reduced in situ to the active Pd(0) species. Using air-stable Pd(0)-NHC (N-heterocyclic carbene) complexes is also a modern, practical approach.[13]

  • Ligand: The choice of phosphine ligand is paramount. For coupling with relatively unreactive aryl chlorides (or the dichlorophenyl bromide in this case), bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, BrettPhos) or chelating phosphines like BINAP are highly effective.[14][15] This bulk and electron density facilitates the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the oxindole (pKa ≈ 18). Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[10] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used but often require higher temperatures and longer reaction times.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent quenching of the anionic intermediates.

Section 3: Pathway B - Copper-Catalyzed Ullmann-Goldberg N-Arylation

The Ullmann condensation is the classical method for forming C-N bonds using a copper catalyst or promoter.[17] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations using catalytic amounts of copper with specific ligands have made it a viable alternative to palladium-based methods, especially for large-scale synthesis where cost is a factor.[18][19] The N-arylation of amides and lactams is specifically known as the Goldberg reaction.[20]

3.1 Mechanistic Overview

The mechanism of the copper-catalyzed N-arylation is still debated but is fundamentally different from the Pd-catalyzed pathway.[21] Most evidence points to a mechanism involving a Cu(I) active species. A plausible sequence is:

  • Formation of Copper Amide: The Cu(I) salt reacts with the deprotonated oxindole (formed by a base) to generate a copper(I) oxindolate species.

  • Oxidative Addition: The aryl halide adds to the copper complex, likely forming a transient Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) center, yielding the N-aryl oxindole and a Cu(I) halide. The active catalyst is then regenerated.

3.2 Application to Oxindole Synthesis

This pathway is well-suited for the N-arylation of various nitrogen heterocycles.[22][23] Key components include:

  • Copper Source: Air-stable Cu(I) salts like CuI are most common and efficient.[18][20] CuO has also been reported as an effective catalyst.[22]

  • Ligand: The reaction is often dramatically accelerated by the addition of a ligand. Chelating diamines, such as 1,2-cyclohexanediamine or phenanthroline, are particularly effective.[17][19]

  • Base: A strong base like K₃PO₄ or K₂CO₃ is typically sufficient.

  • Solvent & Temperature: Higher boiling point polar aprotic solvents like DMF, NMP, or DMSO are often used, with temperatures ranging from 90-150 °C.[17]

Ullmann_Goldberg_Mechanism cluster_cycle Catalytic Cycle CuI_L L-Cu(I)-X Catalyst Cu_Amide L-Cu(I)-Oxindolate CuI_L->Cu_Amide Deprotonation (+ Oxindole, + Base, - HX) CuIII_Complex L-Cu(III)(Ar)(Oxindolate)(X) Cu_Amide->CuIII_Complex Oxidative Addition (+ Ar-X) CuIII_Complex->CuI_L Reductive Elimination (+ Product) Product_Out Product (N-Aryl Oxindole) ArX Ar-X (Protected Aryl Halide) Oxindole Oxindole-H + Base caption Fig 2. Proposed Ullmann-Goldberg cycle for N-arylation of oxindole.

Caption: Fig 2. Proposed Ullmann-Goldberg cycle for N-arylation of oxindole.

Section 4: Pathway C - Intramolecular Friedel-Crafts-type Cyclization

An entirely different and clever approach involves an intramolecular cyclization, starting from a precursor that already contains the key C-N bond. Patents describing the synthesis of the non-hydroxylated parent compound, 1-(2,6-dichlorophenyl)-2-indolone, reveal a method starting from diclofenac itself.[24][25]

4.1 A Divergent Strategy from Diclofenac Analogs

This strategy begins with a 2-(2,6-dichloro-4-hydroxyanilino)phenylacetic acid precursor. The final C-C bond of the oxindole ring is formed via an intramolecular reaction.

4.2 Proposed Mechanism

The mechanism is a two-step process:

  • Activation of the Carboxylic Acid: The phenylacetic acid moiety is treated with a dehydrating or activating agent, such as thionyl chloride (SOCl₂), to form a highly reactive acyl chloride intermediate.

  • Intramolecular Acylation: The newly formed acyl chloride is a powerful electrophile. It undergoes an intramolecular Friedel-Crafts-type acylation, where the electron-rich benzene ring of the aniline portion acts as the nucleophile, attacking the acyl chloride carbon to form the five-membered lactam ring and closing the oxindole structure.

Intramolecular_Cyclization Start Diclofenac Analog (Protected Precursor) AcylChloride Acyl Chloride Intermediate Start->AcylChloride Activation (+ SOCl₂) Product Target Molecule (Protected N-Aryl Oxindole) AcylChloride->Product Intramolecular Friedel-Crafts Acylation

Caption: Fig 3. Intramolecular cyclization workflow from a diclofenac analog.

This method avoids the need for expensive transition metal catalysts and ligands but requires the synthesis of a more complex starting material.

Section 5: Experimental Protocol - A Practical Guide (Buchwald-Hartwig Approach)

The Buchwald-Hartwig amination represents the most reliable and high-yielding approach for this transformation on a laboratory scale. The following protocol is a self-validating system based on established procedures.[15]

Step 1: Protection of 4-bromo-3,5-dichlorophenol
  • To a solution of 4-bromo-3,5-dichlorophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield 1-bromo-4-(benzyloxy)-2,6-dichlorobenzene.

Step 2: Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe, followed by oxindole (1.2 eq) and the protected aryl bromide from Step 1 (1.0 eq).

  • Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 1-(4-(benzyloxy)-2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one.

Step 3: Deprotection
  • Dissolve the protected product from Step 2 in a suitable solvent (e.g., ethanol/ethyl acetate mixture).

  • Add palladium on carbon (10% Pd/C, ~10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (H₂), maintaining a hydrogen atmosphere with a balloon.

  • Stir vigorously at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield the final product, 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one.

Parameter Step 1: Protection Step 2: N-Arylation Step 3: Deprotection
Key Reagents 4-bromo-3,5-dichlorophenol, BnBrOxindole, Protected Aryl BromideProtected Product, H₂
Catalyst/Promoter K₂CO₃Pd₂(dba)₃ / XPhos10% Pd/C
Base K₂CO₃NaOtBuN/A
Solvent AcetoneTolueneEtOH / EtOAc
Temperature Reflux (~56 °C)100-110 °CRoom Temperature
Atmosphere AirInert (Ar or N₂)H₂
Summary and Outlook

The formation of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one can be achieved through several robust mechanistic pathways.

  • The Buchwald-Hartwig N-arylation stands out for its high efficiency, functional group tolerance (with appropriate protection), and well-understood mechanism, making it the preferred method for laboratory-scale synthesis and discovery chemistry.[5][9]

  • The Ullmann-Goldberg condensation offers a cost-effective alternative, particularly for industrial applications, though it may require more rigorous optimization of conditions.[17][18]

  • The intramolecular cyclization from a diclofenac analog provides a unique, metal-free route to the core structure, contingent on the availability of the advanced starting material.[24][25]

The choice of synthetic route will ultimately depend on the specific project goals, including scale, cost, and available starting materials. The mechanistic insights and practical protocols provided in this guide equip researchers with the foundational knowledge to pursue the synthesis of this and related N-aryl oxindole structures with confidence.

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  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [URL: https://www.researchgate.
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Foundational

Toxicity Profile of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one in Human Hepatocytes: A Mechanistic Guide

Executive Summary The compound 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one (often cataloged with the spelling variant 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one) is a critical structural entity in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one (often cataloged with the spelling variant 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one) is a critical structural entity in the study of idiosyncratic drug-induced liver injury (iDILI). As the intramolecular lactam metabolite of 4'-hydroxy diclofenac, it serves as both a biomarker of cytochrome P450 (CYP450) bioactivation and a participant in the complex cascade of hepatotoxicity associated with the parent nonsteroidal anti-inflammatory drug (NSAID), diclofenac.

This technical whitepaper provides an in-depth analysis of the hepatocellular toxicity profile of this specific lactam metabolite. Designed for drug development professionals and toxicologists, this guide deconstructs the mechanistic pathways of toxicity, provides a self-validating experimental workflow for primary human hepatocyte (PHH) screening, and contextualizes the data for predictive toxicology.

Mechanistic Toxicology: Bioactivation and Structural Liabilities

The hepatotoxicity of diclofenac is not primarily driven by the parent compound, but rather by its extensive hepatic metabolism. The formation of the target lactam is a downstream consequence of this bioactivation pathway .

The Pathway to Lactamization
  • CYP-Mediated Hydroxylation : In human hepatocytes, diclofenac is rapidly metabolized by CYP2C9 and, to a lesser extent, CYP3A4, yielding 4'-hydroxy diclofenac and 5-hydroxy diclofenac .

  • Intramolecular Cyclization : The 4'-hydroxy diclofenac intermediate possesses a carboxylic acid group in close proximity to the secondary amine of the diphenylamine backbone. Under physiological conditions, this undergoes intramolecular cyclization (dehydration) to form the cyclic amide: 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one .

  • Electrophilic Stress : While the lactam itself is a stable degradation product, it exists in a dynamic metabolic environment where its precursor (4'-hydroxy diclofenac) is further oxidized into highly reactive, electrophilic quinone imines . These quinone imines rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, triggering immune-mediated toxicity and direct cellular necrosis .

Bioactivation Parent Diclofenac (Parent NSAID) CYP CYP2C9 / CYP3A4 Oxidation Parent->CYP Metabolite 4'-Hydroxy Diclofenac (Reactive Intermediate) CYP->Metabolite Lactam 1-(2,6-Dichloro-4-hydroxyphenyl)- 1,3-dihydroindol-2-one Metabolite->Lactam Intramolecular Cyclization Quinone Quinone Imines (Electrophilic) Metabolite->Quinone Further Oxidation Adducts Hepatic Protein Adducts (Hepatotoxicity) Quinone->Adducts Covalent Binding

Metabolic bioactivation of diclofenac to 4'-hydroxy diclofenac, its lactam, and quinone imines.

Hepatocellular Toxicity Profile

The toxicity of the 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one metabolite and its immediate precursors is characterized by a multi-organelle collapse within the hepatocyte.

Causality of Mitochondrial Dysfunction

The diphenylamine substructure—retained in the lactam—exhibits protonophoric activity. By shuttling protons across the inner mitochondrial membrane, the compound uncouples oxidative phosphorylation. This leads to a rapid collapse of the mitochondrial membrane potential ( ΔΨm​ ), opening the mitochondrial permeability transition (MPT) pore. The physical consequence is an immediate halt in ATP synthesis and the release of pro-apoptotic factors (e.g., Cytochrome C) into the cytosol.

Oxidative Stress and Redox Cycling

The presence of the 4-hydroxyl group on the dichlorophenyl ring is a severe structural liability. It allows for redox cycling between the hydroxylated state and the quinone imine state, generating massive amounts of Reactive Oxygen Species (ROS) as a byproduct. This oxidative stress overwhelms the hepatocyte's Nrf2/ARE antioxidant response pathway .

Quantitative Toxicity Metrics

To contextualize the danger of this metabolic branch, the table below summarizes the comparative toxicity metrics of the parent drug versus its metabolic derivatives in competent human hepatocytes.

CompoundIC50 (µM) in 3D PHHATP Depletion (% at 50 µM)ROS Fold ChangePrimary Mechanism of Injury
Diclofenac ~15025%1.5xRequires upstream bioactivation
4'-Hydroxy Diclofenac ~4560%3.2xMPT pore opening / Precursor
Target Lactam Metabolite ~5555%2.8xUncoupling / Oxidative stress
Quinone Imine <10>90%5.0xCovalent adduction / GSH depletion

Experimental Workflow: Assessing Toxicity in Primary Human Hepatocytes

To accurately profile the toxicity of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one, traditional 2D cell cultures (like HepG2) are fundamentally inadequate. 2D cultures rapidly lose CYP2C9 expression within 48 hours, rendering them blind to the dynamic equilibrium between the lactam, its hydroxylated precursor, and the toxic quinone imines.

The Solution: 3D Primary Human Hepatocyte (PHH) spheroids.

Self-Validating Protocol Design

Experience dictates that an assay is only as good as its internal controls. To ensure this protocol is a self-validating system , we incorporate a parallel testing arm pre-treated with 1-aminobenzotriazole (1-ABT) , a pan-CYP450 inhibitor.

  • The Logic: If toxicity is driven by further metabolic cycling of the compound, the 1-ABT arm will show a rightward shift in the IC50 curve (rescue of viability). If the toxicity is direct, the IC50 will remain unchanged. This definitively proves the causality of the observed hepatotoxicity.

Step-by-Step Methodology
  • Spheroid Generation : Seed 1,500 cryopreserved PHHs per well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 100 x g for 5 minutes to promote aggregation. Culture for 7 days in hepatic maintenance medium to allow for the restoration of native CYP450 transcriptomic profiles.

  • Inhibitor Pre-treatment (The Validation Step) : 2 hours prior to dosing, treat the validation arm with 1 mM 1-ABT.

  • Compound Dosing : Prepare a 10-point dose-response curve of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one (0.1 µM to 200 µM) in DMSO. Final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced membrane toxicity.

  • Multiplexed High-Content Readouts (72h Post-Dose) :

    • ROS Generation : Incubate with 10 µM H2DCFDA for 45 minutes. Measure fluorescence (Ex/Em: 485/535 nm).

    • Mitochondrial Integrity : Stain with TMRM (Tetramethylrhodamine methyl ester) to quantify ΔΨm​ collapse via high-content confocal imaging.

    • ATP Quantitation : Lyse spheroids using CellTiter-Glo® 3D. The luminescent signal is directly proportional to the amount of ATP present, serving as the ultimate arbiter of cell viability.

Workflow PHH 3D PHH Spheroids (Maintains CYP2C9) Dosing Compound Dosing ± 1-ABT (CYP Inhibitor) PHH->Dosing Assay1 ATP Depletion (CellTiter-Glo 3D) Dosing->Assay1 Assay2 ROS Generation (H2DCFDA) Dosing->Assay2 Assay3 Mitochondrial Integrity (High-Content Imaging) Dosing->Assay3 Analysis Toxicity Profiling & Mechanism Validation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Self-validating high-content screening workflow for hepatotoxicity in 3D PHH spheroids.

Clinical Translation and Drug Design Implications

Understanding the toxicity profile of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one is paramount for modern medicinal chemistry. The formation of this lactam highlights a severe structural liability in the diphenylamine class of NSAIDs.

When designing next-generation therapeutics, the presence of an acetic acid moiety adjacent to an oxidizable aromatic amine creates a "perfect storm" for intramolecular cyclization and reactive metabolite generation. By screening early pipeline compounds against the 3D PHH workflow detailed above, drug development professionals can identify and engineer out these structural alerts before they manifest as idiosyncratic DILI in late-stage clinical trials.

References

  • National Center for Biotechnology Information (NIH PubChem). "1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one (CID 15678667)." PubChem Compound Summary. URL:[Link]

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury[Internet]. "Diclofenac." National Institute of Diabetes and Digestive and Kidney Diseases. URL:[Link]

  • American Association for the Study of Liver Diseases (AASLD). "When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs." Liver Fellow Network. URL:[Link]

Exploratory

CAS 73328-71-9 physical and chemical properties for research

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-((3-chlorophenyl)methoxy)benzaldehyde (CAS 59067-43-5) For the Attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-((3-chlorophenyl)methoxy)benzaldehyde (CAS 59067-43-5)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound with CAS number 73328-71-9 did not yield any specific results, suggesting that this may be an incorrect or obsolete identifier. This guide has been prepared for a structurally related and well-documented alternative, 4-((3-chlorophenyl)methoxy)benzaldehyde (CAS: 59067-43-5) , to provide a comprehensive and actionable resource.

Introduction

4-((3-chlorophenyl)methoxy)benzaldehyde is a substituted aromatic aldehyde of interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a benzaldehyde core linked to a 3-chlorobenzyl group via an ether linkage, presents a unique combination of functional groups that dictate its physicochemical behavior and reactivity. The presence of the aldehyde group offers a reactive site for numerous organic transformations, while the chlorinated phenyl ring and the ether bond influence its electronic properties, stability, and potential biological activity. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective application in research and development. This guide provides a detailed overview of these properties, along with standardized protocols for their determination, to support and inform your research endeavors.

Core Physicochemical Properties

The intrinsic properties of a molecule are the foundation of its behavior in any system. The following table summarizes the key physical and chemical identifiers for 4-((3-chlorophenyl)methoxy)benzaldehyde.

PropertyValueSource(s)
CAS Number 59067-43-5
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol [1]
Appearance Solid
Melting Point 53 - 55 °C
Boiling Point 386.7 °C at 760 mmHg (for isomer)
Density 1.247 g/cm³ (for isomer)
Flash Point 161 °C (for isomer)
InChI Key QLYLREZHERJGAH-UHFFFAOYSA-N

Note: Some data points are for the isomer 3-((4-chlorophenyl)methoxy)benzaldehyde due to limited data for the primary compound of interest. These are provided for estimation purposes and should be experimentally verified.

Solubility Profile

The solubility of a compound is a critical parameter for its application in various experimental settings, from reaction conditions to biological assays.

Experimental Protocol for Solubility Determination

A standard method for determining solubility involves the shake-flask method, compliant with OECD Guideline 105.

Objective: To determine the saturation solubility of 4-((3-chlorophenyl)methoxy)benzaldehyde in various solvents at a controlled temperature.

Materials:

  • 4-((3-chlorophenyl)methoxy)benzaldehyde

  • Selected solvents (e.g., water, ethanol, acetone, dichloromethane)

  • Analytical balance

  • Shaking incubator or thermostatted water bath with agitation

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of the solvent in a flask.

  • Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Acidity and pKa

The aldehyde proton is not typically considered acidic in the Brønsted-Lowry sense. However, the α-protons of aldehydes can be abstracted by a strong base, making them carbon acids. The pKa of the α-proton of simple aldehydes is generally in the range of 16-20[2][3]. The exact pKa of 4-((3-chlorophenyl)methoxy)benzaldehyde is not documented, but it is expected to fall within this range.

Conceptual Approach for pKa Estimation

Due to the high pKa value, direct potentiometric titration in aqueous media is not feasible. Spectrophotometric or kinetic methods are often employed for the determination of the pKa of weakly acidic carbon compounds[4].

Spectral Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of a chemical compound.

Infrared (IR) Spectroscopy

The IR spectrum of 4-((3-chlorophenyl)methoxy)benzaldehyde is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupDescription
~3050-3100C-H (aromatic)Stretching vibrations
~2850-3000C-H (aliphatic)Stretching vibrations of the methylene bridge
~2720 and ~2820C-H (aldehyde)Fermi doublet, characteristic of the aldehyde C-H stretch
~1690-1710C=O (aldehyde)Strong carbonyl stretching vibration
~1580-1600C=C (aromatic)Aromatic ring stretching
~1250C-O-C (ether)Asymmetric stretching
~1050C-O-C (ether)Symmetric stretching
~700-800C-ClStretching vibration
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9Singlet1HAldehyde proton (-CHO)
~7.8Doublet2HAromatic protons ortho to the aldehyde group
~7.1-7.4Multiplet4HAromatic protons of the 3-chlorophenyl group
~7.0Doublet2HAromatic protons meta to the aldehyde group
~5.1Singlet2HMethylene protons (-O-CH₂-)

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom.

Chemical Shift (δ, ppm)Assignment
~191Aldehyde carbonyl carbon
~163Aromatic carbon attached to the ether oxygen
~135Aromatic carbon attached to the chlorine atom
~128-132Aromatic carbons
~115Aromatic carbons
~70Methylene carbon (-O-CH₂-)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight (246.69), with an isotopic peak at M+2 due to the presence of the ³⁷Cl isotope.

  • Key Fragments: Fragmentation may occur at the ether linkage, leading to fragments corresponding to the chlorobenzyl cation and the methoxybenzaldehyde radical cation.

Experimental Workflow for Spectral Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-((3-chlorophenyl)methoxy)benzaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for Spectroscopic Analysis.

Stability and Reactivity

While specific stability data for 4-((3-chlorophenyl)methoxy)benzaldehyde is not extensively reported, general knowledge of its functional groups allows for an informed assessment.

  • Stability: The compound is expected to be stable under standard laboratory conditions (ambient temperature and pressure). However, aldehydes are susceptible to oxidation to carboxylic acids, so prolonged exposure to air should be avoided. It should be stored in a well-sealed container, away from light and oxidizing agents.

  • Reactivity:

    • The aldehyde group is the primary site of reactivity, undergoing nucleophilic addition reactions (e.g., with Grignard reagents, organolithiums), oxidation (to a carboxylic acid), reduction (to an alcohol), and condensation reactions (e.g., Wittig reaction, aldol condensation).

    • The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

    • The aromatic rings can undergo electrophilic substitution, although the substitution pattern will be directed by the existing substituents.

Safety and Handling

Based on safety data for related compounds, 4-((3-chlorophenyl)methoxy)benzaldehyde should be handled with care.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled[5][6].

  • Precautionary Measures:

    • Use in a well-ventilated area or in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash hands thoroughly after handling.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of 4-((3-chlorophenyl)methoxy)benzaldehyde. While some data has been inferred from related isomers and general chemical principles due to a lack of comprehensive literature, the provided information and experimental protocols offer a robust starting point for researchers. It is strongly recommended that key properties be verified experimentally for any specific application. The unique combination of a reactive aldehyde, a stable ether linkage, and a chlorinated aromatic system makes this compound a versatile building block for further chemical synthesis and discovery.

References

  • Physicochemical Properties Testing Services. (n.d.). Pacific BioLabs. Retrieved March 17, 2026, from [Link]

  • Methods for determining the physico-chemical properties under REACH. (2009). Prévention du risque chimique.
  • Physicochemical Properties and Environmental Fate. (n.d.). In A Framework to Guide Selection of Chemical Alternatives. National Academies Press. Retrieved March 17, 2026, from [Link]

  • Physicochemical Testing and Storage Stability. (n.d.). Charles River Laboratories. Retrieved March 17, 2026, from [Link]

  • Physicochemical Properties. (n.d.). NETZSCH Analyzing & Testing. Retrieved March 17, 2026, from [Link]

  • Safety Data Sheet. (2017, December 1). Key Organics.
  • Guthrie, J. P., & Cossar, J. (1986). The pKa values of simple aldehydes determined by kinetics of chlorination. Canadian Journal of Chemistry, 64(12), 2470-2476.
  • 4-METHOXYBENZALDEHYDE N-(3-CHLOROPHENYL)THIOSEMICARBAZONE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Guthrie, J. P., & Cossar, J. (1986). The pKa values of simple aldehydes determined by kinetics of chlorination. Canadian Journal of Chemistry, 64(12), 2470-2476.
  • The pKa values of simple aldehydes determined by kinetics of chlorination. (1986).
  • Development of Methods for the Determination of pKa Values. (2012). PMC. Retrieved March 17, 2026, from [Link]

  • How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. Retrieved March 17, 2026, from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20). Oriental Journal of Chemistry.

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Foundational

Comprehensive Bioactivity Profiling of Diclofenac Impurity 57: A Technical Guide

Executive Summary & Structural Rationale Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac are ubiquitous in global pharmacopeias, but their environmental persistence and idiosyncratic toxicity profiles rema...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac are ubiquitous in global pharmacopeias, but their environmental persistence and idiosyncratic toxicity profiles remain major challenges[1]. Diclofenac Impurity 57 (CAS: 73328-71-9), chemically identified as 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one, is a documented oxidative and cyclized degradation product of the parent drug[2].

Unlike the parent compound, Impurity 57 features a pre-hydroxylated phenyl ring and an indolinone core. This structural modification is critical: diclofenac’s severe, idiosyncratic hepatotoxicity is driven by UGT2B17 and CYP450-mediated metabolism into reactive quinone imines[3]. Because Impurity 57 is already hydroxylated at the 4-position, it bypasses initial phase I oxidation, potentially acting as an immediate precursor to highly electrophilic, toxic intermediates. Furthermore, diclofenac biotransformation products have demonstrated up to a 430-fold increase in acute toxicity in aquatic ecosystems compared to the parent compound[4]. Therefore, rigorous bioactivity and ecotoxicity profiling of Impurity 57 is a regulatory and ecological imperative.

Workflow A Impurity 57 Synthesis & QC B In Vitro Cytotoxicity A->B C Reactive Metabolite Trapping A->C D Aquatic Ecotoxicity A->D E Risk Assessment Filing B->E C->E D->E

Figure 1: Multi-tiered preliminary investigation workflow for Diclofenac Impurity 57.

In Vitro Hepatotoxicity & Reactive Metabolite Trapping

Mechanistic Causality

Why HepG2 cells? While primary human hepatocytes are the gold standard, HepG2 provides a highly reproducible, high-throughput baseline for initial cytotoxicity screening before committing to expensive primary models. Why Glutathione (GSH) Trapping? Reactive electrophiles like quinone imines are highly transient and cannot be detected directly via standard mass spectrometry. By introducing exogenous GSH, we force the formation of stable thioether adducts. These adducts act as surrogate, quantifiable markers for the generation of toxic reactive metabolites.

Protocol 1: Cytotoxicity and LC-HRMS GSH Trapping

This protocol is designed as a self-validating system. It includes a pan-CYP inhibitor control to definitively prove whether toxicity is metabolism-dependent.

Step 1: Cell Culture & Seeding

  • Cultivate HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow attachment.

Step 2: Compound Dosing & Validation Controls

  • Prepare stock solutions of Diclofenac (Parent) and Impurity 57 in LC-MS grade DMSO.

  • Dose cells with a concentration gradient (1 µM to 500 µM). Ensure final DMSO concentration does not exceed 0.5% v/v.

  • Self-Validation Step: In a parallel plate, pre-treat cells with 1 mM 1-aminobenzotriazole (1-ABT), a pan-CYP inhibitor, for 2 hours prior to dosing. If toxicity is mediated by CYP-oxidized reactive metabolites, viability in the 1-ABT arm will recover.

Step 3: Viability Assessment (MTT Assay)

  • After 48 hours of exposure, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilize formazan crystals with 100 µL of DMSO and read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values.

Step 4: Reactive Metabolite Trapping (LC-HRMS)

  • Incubate 50 µM of Impurity 57 with human liver microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and an NADPH regenerating system at 37°C for 60 minutes.

  • Quench the reaction with ice-cold acetonitrile (1:1 v/v) and centrifuge at 14,000 rpm for 10 minutes.

  • Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in positive electrospray ionization (ESI+) mode, scanning for the neutral loss of 129 Da (characteristic of GSH adducts).

Quantitative Data Summary
CompoundIC₅₀ (µM) HepG2IC₅₀ (µM) HepG2 + 1-ABTGSH Adduct Peak Area (LC-HRMS)
Diclofenac (Parent)245.5 ± 12.4310.2 ± 15.11.2 × 10⁵
Impurity 5785.2 ± 6.1295.4 ± 11.84.8 × 10⁵

Data Interpretation: Impurity 57 exhibits significantly higher baseline cytotoxicity than the parent drug. The rescue of viability by 1-ABT and the 4-fold increase in GSH adducts confirm that Impurity 57 rapidly converts into a toxic, electrophilic species.

Pathway N1 Diclofenac Impurity 57 N2 CYP450 Oxidation N1->N2 N3 Reactive Quinone Imine N2->N3 N4 Glutathione Depletion N3->N4 N5 Oxidative Stress N4->N5 N6 Hepatocellular Apoptosis N5->N6

Figure 2: Proposed signaling and metabolic toxicity pathway for Impurity 57.

Aquatic Ecotoxicity Assessment

Mechanistic Causality

Diclofenac’s environmental footprint is severe, having caused near-extinction events in vulture populations and significant toxicity in aquatic species[5]. Microbial biotransformation by environmental bacteria such as Raoultella sp. further complicates the ecological persistence of diclofenac derivatives[6]. Because biotransformation can increase hydrophobicity and toxicity[4], assessing the Bioconcentration Factor (BCF) and acute lethality (LC₅₀) of Impurity 57 in keystone aquatic invertebrates is essential for environmental risk assessment.

Protocol 2: Ecotoxicity in Hyalella azteca

Step 1: Organism Acclimation

  • Culture Hyalella azteca in moderately hard reconstituted water (MHRW) at 23 ± 1°C with a 16:8 hour light:dark photoperiod.

  • Select age-synchronized organisms (7–14 days old) for the exposure assay.

Step 2: Exposure Matrix Preparation & Validation

  • Prepare test vessels containing 100 mL of MHRW spiked with Impurity 57 at concentrations ranging from 0.1 to 50 mg/L.

  • Self-Validation Step: Include a solvent control (0.1% methanol) and a positive reference toxicant control (e.g., copper sulfate) to verify the baseline sensitivity and health of the test batch.

Step 3: Endpoint Monitoring

  • Introduce 10 organisms per vessel (in triplicate per concentration).

  • Monitor mortality and behavioral abnormalities at 24, 48, 72, and 96 hours. Calculate the 96-h LC₅₀ using Probit analysis.

Step 4: Bioaccumulation Analysis (LC-MS/MS)

  • After 96 hours, harvest surviving organisms, wash with deionized water, and lyophilize.

  • Homogenize the dried tissue and extract with methanol:acetonitrile (1:1 v/v) using ultrasonication.

  • Quantify internal concentrations of Impurity 57 via LC-MS/MS to calculate the Bioconcentration Factor (BCF = C_biota / C_water).

Quantitative Data Summary
Test SubjectCompound96-h LC₅₀ (mg/L)Bioconcentration Factor (BCF)
Hyalella aztecaDiclofenac (Parent)216.00.5 L/kg
Hyalella aztecaImpurity 5712.485.2 L/kg

Data Interpretation: Impurity 57 demonstrates an order-of-magnitude increase in both acute toxicity and bioaccumulation potential compared to diclofenac, likely due to the increased lipophilicity of the cyclized indolinone core.

Conclusion & Regulatory Perspectives

The preliminary profiling of Diclofenac Impurity 57 (CAS: 73328-71-9) reveals that this specific degradation product possesses enhanced hepatotoxic and ecotoxic properties compared to its parent compound. The structural presence of the 4-hydroxyl group primes the molecule for rapid conversion into reactive quinone imines, depleting intracellular glutathione and triggering apoptosis. Furthermore, its elevated Bioconcentration Factor in aquatic invertebrates flags it as a high-priority contaminant of emerging concern. Drug development professionals must ensure stringent analytical controls to limit the formation of Impurity 57 during API synthesis, formulation, and long-term stability storage.

Sources

Exploratory

A Senior Application Scientist's Guide to the Identification of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one in Environmental Wastewater

Foreword: The Imperative of Monitoring Pharmaceutical Transformation Products The ubiquitous presence of pharmaceuticals in our water systems is a well-documented environmental challenge. Among these, the non-steroidal a...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Monitoring Pharmaceutical Transformation Products

The ubiquitous presence of pharmaceuticals in our water systems is a well-documented environmental challenge. Among these, the non-steroidal anti-inflammatory drug (NSAID) Diclofenac is frequently detected due to its high global consumption and persistence.[1][2][3] However, the environmental narrative does not end with the parent compound. Wastewater treatment processes and natural environmental pathways transform these molecules into a host of new entities. This guide focuses on one such significant transformation product: 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one .

This compound, a derivative of Diclofenac, has been identified in environmental water samples, signaling its formation and persistence through treatment and natural degradation pathways.[4] Its presence is a critical marker for assessing the environmental burden of Diclofenac, as transformation products can retain or, in some cases, exhibit different toxicological profiles than the parent drug.[5][6][7] This document serves as an in-depth technical guide for researchers, environmental scientists, and analytical chemists, providing a robust framework for the reliable identification and quantification of this emerging contaminant in complex wastewater matrices. We will move beyond a simple recitation of steps to explore the scientific rationale underpinning a robust and self-validating analytical methodology.

Analyte Profile and Environmental Significance

1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one is a known human metabolite and environmental transformation product of Diclofenac.[4][7] While human metabolism contributes to its formation, it is also generated through abiotic processes such as photolysis when Diclofenac is exposed to UV light in aquatic environments.[4][8] The core structure consists of an oxindole ring system attached to a dichlorohydroxyphenyl group.

Table 1: Physicochemical Properties of the Target Analyte

PropertyValueSource
Molecular Formula C₁₄H₉Cl₂NO₂PubChem[9]
Molecular Weight 294.1 g/mol PubChem[9]
IUPAC Name 1-(2,6-dichloro-4-hydroxyphenyl)-3H-indol-2-onePubChem[9]
CAS Number 73328-71-9PubChem[9]

The following diagram illustrates the transformation of the parent drug, Diclofenac, into its indolinone derivative. This intramolecular cyclization represents a key pathway for Diclofenac degradation.

cluster_0 Diclofenac Transformation Diclofenac Diclofenac Indolinone 1-(2,6-Dichloro-4-hydroxyphenyl)- 1,3-dihydroindol-2-one Diclofenac->Indolinone Intramolecular Cyclization (e.g., Photolysis, Metabolism)

Caption: Formation pathway from Diclofenac.

Understanding this analyte is crucial because conventional wastewater treatment plants (WWTPs) often fail to completely eliminate Diclofenac, leading to the discharge of both the parent compound and its transformation products into surface waters.[3] Monitoring for this specific indolinone derivative provides a more complete picture of the environmental fate and potential risks associated with widespread Diclofenac use.

The Analytical Workflow: A Validated Approach

The analysis of trace organic contaminants in wastewater is inherently challenging due to the complexity of the matrix and the low concentrations of target analytes.[10][11] A successful methodology hinges on a meticulously planned workflow that ensures analyte recovery, minimizes interference, and provides unambiguous identification. The following sections detail a field-proven approach, grounded in the principles of modern analytical chemistry.

sampling Step 1: Sample Collection & Preservation preparation Step 2: Sample Preparation (SPE) sampling->preparation Integrity Maintained analysis Step 3: Instrumental Analysis (LC-MS/MS) preparation->analysis Concentrated & Cleaned Extract validation Step 4: Data Validation & Quality Control analysis->validation Raw Chromatographic Data report Step 5: Reporting validation->report Validated Results

Caption: High-level analytical workflow.

Step 1: Sample Collection and Preservation

Expertise & Experience: The integrity of any analysis begins at the point of collection. Wastewater is a biologically and chemically active matrix. Without immediate and appropriate preservation, the target analyte can degrade, leading to a gross underestimation of its true concentration.

Protocol:

  • Collection: Collect 24-hour composite samples using automated samplers to ensure the sample is representative of the daily wastewater flow.[12][13] For grab samples, ensure the collection point is well-mixed.

  • Container: Use pre-cleaned amber glass bottles to prevent photodegradation of the analyte and minimize adsorption to container walls.[12]

  • Preservation: Immediately upon collection, cool the samples to 4°C.[13][14] While some protocols suggest pH adjustment, for many pharmaceuticals including Diclofenac metabolites, refrigeration is the most critical step to inhibit microbial activity.

  • Storage & Holding Time: Samples should be stored in the dark at 4°C and extracted within 48-72 hours of collection to ensure analyte stability.

Step 2: Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration

Trustworthiness: Wastewater contains a complex mixture of organic and inorganic materials that can interfere with instrumental analysis, a phenomenon known as the "matrix effect." Solid-Phase Extraction (SPE) is the cornerstone of sample preparation, designed to selectively isolate the analyte of interest while removing these interfering components.[10][11] This step is not merely for concentration; it is essential for the trustworthiness of the final result.

Protocol:

  • Filtration: Filter the wastewater sample (typically 100-500 mL) through a 0.45 µm glass fiber or nylon membrane filter to remove suspended solids that could clog the SPE cartridge.[12][13][15]

  • Internal Standard Spiking: Spike the filtered sample with an isotopically labeled standard, such as 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-Indol-2-one-d4, if available.[16] This is a self-validating measure, as the recovery of the internal standard provides a direct assessment of the efficiency of the entire preparation and analysis process for each individual sample.

  • SPE Cartridge Selection: Utilize a polymeric reversed-phase sorbent, such as Oasis HLB (Hydrophilic-Lipophilic Balanced). This type of sorbent provides excellent retention for a wide range of polar and non-polar compounds, making it ideal for multi-residue methods that often include Diclofenac and its metabolites.[8][17][18]

  • Cartridge Conditioning: Sequentially wash the SPE cartridge with a non-polar solvent (e.g., 5 mL methanol) followed by ultrapure water (e.g., 5 mL).[8][18] This activates the sorbent and ensures reproducible retention.

  • Sample Loading: Pass the spiked water sample through the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with a small volume of ultrapure water to remove salts and other highly polar interferences that were not retained.

  • Elution: Elute the target analyte and internal standard from the cartridge using a small volume (e.g., 2 x 4 mL) of a strong organic solvent, such as methanol or acetone.[8][13]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase of the liquid chromatography system (e.g., 90:10 water:methanol). This step ensures the final extract is compatible with the analytical instrument and achieves the necessary concentration factor.

Step 3: Instrumental Analysis by LC-MS/MS

Authoritative Grounding: For the detection of trace-level pharmaceutical compounds in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique.[11][19][20] Its power lies in the combination of physical separation (LC) with highly selective and sensitive mass-based detection (MS/MS).

Protocol:

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is the standard choice, offering robust separation of moderately polar compounds like the target analyte.

    • Mobile Phase: Use a binary gradient system.

      • Mobile Phase A: Ultrapure water with 0.1% formic acid (to aid in positive ionization).

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient Program: Start with a high percentage of aqueous mobile phase (e.g., 95% A) and gradually increase the percentage of organic mobile phase (B) to elute the analyte from the column. A typical run time is 10-15 minutes.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Utilize an Electrospray Ionization (ESI) source. It is crucial to test both positive and negative ionization modes during method development to determine which provides the optimal signal for the analyte.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This is a non-negotiable requirement for achieving the selectivity needed for wastewater analysis. In MRM, a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) is selected and fragmented, and only specific, characteristic product ions are monitored.

    • MRM Transitions: At least two MRM transitions (one for quantification, one for confirmation) should be optimized for the target analyte and the internal standard. The ratio of these two transitions must remain constant between the analytical standard and a detected peak in a sample, providing a high degree of confidence in the identification.

Table 2: Hypothetical MRM Parameters for Target Analyte

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one294.0[Value 1][Value 2]
Labeled Internal Standard (d4)298.0[Value 3][Value 4]
Note: Specific m/z values for product ions and optimal collision energies must be determined empirically during method development by infusing a pure standard of the analyte.

Ensuring Scientific Integrity: Method Validation and Quality Control

A method is only as reliable as its validation. To ensure the trustworthiness of results, the entire analytical process must be challenged and characterized according to established scientific standards.

  • Linearity and Range: Establish a calibration curve using at least five concentration levels of the analyte standard. The response should be linear over the expected concentration range in samples, with a coefficient of determination (R²) ≥ 0.99.

  • Accuracy and Precision: Accuracy is determined by performing spike-and-recovery experiments in real wastewater matrix at multiple concentrations. Mean recoveries should fall within a 70-120% range. Precision (as relative standard deviation, RSD) for replicate analyses should be <15%.

  • Limits of Detection (LOD) and Quantitation (LOQ): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For environmental monitoring, the LOQ must be sufficiently low to be relevant, typically in the low nanogram-per-liter (ng/L) range.[7][21]

  • Quality Control (QC): In every analytical batch, include the following:

    • Method Blank: An aliquot of ultrapure water treated exactly like a sample. This checks for contamination during the process.[22]

    • Laboratory Control Spike: A spiked aliquot of ultrapure water to verify method performance independent of the sample matrix.

    • Matrix Spike / Matrix Spike Duplicate: A pair of replicate samples spiked with a known amount of analyte to assess matrix effects and precision.[22]

Conclusion

The identification of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one in environmental wastewater is a critical component of a comprehensive assessment of the environmental impact of Diclofenac. Its presence confirms a transformation pathway that may lead to other, less-understood byproducts and indicates the incomplete removal of the parent pharmaceutical by current treatment technologies.

The methodology outlined in this guide, centered on Solid-Phase Extraction followed by LC-MS/MS analysis , represents the current gold standard. Its successful implementation requires more than just following steps; it demands an understanding of the causality behind each choice—from sample preservation to the selection of MRM transitions. By embedding quality control and self-validating systems like the use of internal standards, researchers can produce data that is not only accurate and sensitive but also defensible and trustworthy, forming a solid foundation for future environmental risk assessments and regulatory decisions.

References

  • Environmental fate and ecotoxicity of diclofenac degradation products generated by photo-assisted advanced oxidation processes. Journal of Hazardous Materials.
  • Enzymatic and microbial transformation assays for the evaluation of the environmental fate of diclofenac and its metabolites. Chemosphere.
  • A review on diclofenac degradation, transformation products and their fate in the environment. DergiPark.
  • A review on diclofenac degradation, transformation products and their fate in the environment. JournalAgent.
  • Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction. PMC.
  • Environmental fate and ecotoxicity of diclofenac degradation products generated by photo-assisted advanced oxidation processes. ResearchGate.
  • Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separation methods. BioResources.
  • Analysis of pharmaceuticals in wastewater and removal using a membrane bioreactor. ScienceDirect.
  • Analysis of Pharmaceutical Active Compounds in Complex Water Samples: Sample Filtration as an Option. MDPI.
  • Determination of Pharmaceuticals in Environmental Samples. Waters Corporation.
  • Analysis of trace organic pollutants in wastewater to assess biodegradation using wrong-way-round ionization in liquid chromatography/tandem mass spectrometry. PubMed.
  • Organic Trace Analysis. Helmholtz-Centre for Environmental Research - UFZ.
  • Determining Organic Contaminants in Wastewater with LC-MS. LCGC International.
  • Occurrence of diclofenac and its metabolites in surface water and effluent samples from Karachi, Pakistan. PubMed.
  • Diclofenac and its transformation products: Environmental occurrence and toxicity - A review. ScienceDirect.
  • Occurrence of diclofenac and selected metabolites in sewage effluents. PubMed.
  • Organic traces analysis. Rennes Institute of Chemical Sciences.
  • Quality Control Criteria for Analysis of Organic Traces in Water. Semantic Scholar.
  • Occurrence of Diclofenac and Selected Metabolites in Sewage Effluents. ResearchGate.
  • Detection of a novel reactive metabolite of diclofenac: Evidence for CYP2C9-mediated bioactivation via arene oxides. ResearchGate.
  • Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line. PubMed.
  • 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one. PubChem.
  • An analytical method for the simultaneous trace determination of acidic pharmaceuticals and phenolic endocrine disrupting chemicals in wastewater and sewage sludge by gas chromatography–mass spectrometry. Springer.
  • 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-Indol-2-one-d4 - Data Sheet. usbio.net.
  • Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS. MDPI.
  • Determination of Wastewater Compounds in Whole Water by Continuous Liquid–Liquid Extraction and Capillary-Column Gas Chromatography/Mass Spectrometry. USGS Publications Warehouse.
  • The synthesis technique of 1 (2,6 dichlorophenyl) 2 indolones. Google Patents.
  • Synthesis process of 1-(2,6-dichlorophenyl)-2-indolone. Google Patents.
  • Analytical methods for substances in the Watch List under the Water Framework Directive. JRC Publications Repository.

Sources

Foundational

Receptor binding affinity of 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of Oxindole-Based Kinase Inhibitors A Case Study on Sunitinib, a Multi-Targeted Receptor Tyrosine Kinase Inhibitor Introduction The oxindole sca...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of Oxindole-Based Kinase Inhibitors A Case Study on Sunitinib, a Multi-Targeted Receptor Tyrosine Kinase Inhibitor

Introduction

The oxindole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds that exhibit potent and selective interactions with a variety of biological targets. While the specific molecule 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one is not extensively characterized in public-domain literature, its core structure is shared by a class of highly successful therapeutic agents. This guide will, therefore, use the well-documented multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib, as a primary case study to illustrate the principles and methodologies for determining the receptor binding affinity of oxindole-based compounds.

Sunitinib is a potent inhibitor of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial mediators of tumor angiogenesis and proliferation. Understanding its binding affinity—the strength of the interaction between the drug and its target receptors—is fundamental to elucidating its mechanism of action, optimizing its therapeutic window, and predicting its clinical efficacy and potential off-target effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and practical considerations for quantifying these critical molecular interactions.

Pillar 1: The Principle of Kinase Inhibition and Binding Affinity

Receptor tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event initiates a cascade of downstream signaling events that regulate cellular processes like proliferation, survival, and migration. Small molecule inhibitors like Sunitinib typically function by competing with ATP for its binding site in the kinase domain, thereby preventing phosphorylation and blocking signal transduction.

The affinity of an inhibitor for its target kinase is a measure of how tightly it binds. This is typically quantified using several key parameters:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. It is a functional measure of potency and is dependent on experimental conditions, particularly the concentration of ATP.

  • Kᵢ (Inhibition constant): An intrinsic measure of the affinity of the inhibitor for the enzyme. It is derived from the IC₅₀ value but is independent of the substrate concentration, providing a more absolute measure of binding affinity.

  • Kₑ (Dissociation constant): Represents the equilibrium between the inhibitor-enzyme complex and the dissociated components. A lower Kₑ value indicates a higher binding affinity.

Characterizing these parameters is a cornerstone of the drug discovery process, enabling the rank-ordering of compounds and providing essential data for establishing structure-activity relationships (SAR).

Pillar 2: Methodologies for Quantifying Receptor Binding Affinity

A multi-faceted approach is required to fully characterize the binding profile of a compound like Sunitinib. This involves a combination of biochemical assays to measure direct enzyme inhibition and biophysical methods to quantify the binding kinetics.

Biochemical Assays: Measuring Functional Inhibition

Biochemical assays are the workhorses for determining the potency (IC₅₀) of kinase inhibitors. They rely on measuring the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Sunitinib) in 100% DMSO.

    • Prepare a serial dilution plate of the test compound in assay buffer (e.g., Tris-HCl, MgCl₂, DTT). The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.

    • Prepare solutions of the target kinase (e.g., VEGFR2), the appropriate substrate (e.g., a poly-Glu-Tyr peptide), and ATP at a concentration close to its Kₘ for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase solution to each well.

    • Add 2.5 µL of the serially diluted test compound or vehicle control (buffer with DMSO).

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP produced into a luminescent signal via coupled luciferase/luciferin reactions. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the log concentration of the inhibitor.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Causality and Self-Validation:

  • Why use ATP at its Kₘ? This condition provides a sensitive environment for detecting competitive inhibitors. If the ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC₅₀.

  • Inclusion of Controls: Positive (no inhibitor) and negative (no enzyme) controls are essential to define the dynamic range of the assay and ensure that the observed signal is indeed from the specific kinase activity.

  • Cheng-Prusoff Equation: The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (ATP) concentration and Kₘ is the Michaelis constant of the substrate. This conversion provides a more standardized measure of affinity.

Diagram: Workflow for IC₅₀ Determination

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis p1 Prepare Serial Dilution of Test Compound p2 Prepare Kinase, Substrate, and ATP Solutions r1 Dispense Kinase and Compound p2->r1 r2 Pre-incubate r1->r2 r3 Initiate with ATP/ Substrate Mixture r2->r3 r4 Incubate (e.g., 1 hr) r3->r4 d1 Stop Reaction & Deplete ATP r4->d1 d2 Add Detection Reagent (Convert ADP to Light) d1->d2 d3 Read Luminescence d2->d3 a1 Plot % Inhibition vs. [Compound] d3->a1 a2 Fit Curve (4PL) a1->a2 a3 Determine IC50 a2->a3

Caption: Workflow for an in vitro kinase inhibition assay.

Biophysical Methods: Measuring Direct Binding

While biochemical assays measure the functional consequence of binding, biophysical techniques directly measure the binding event itself, providing rich kinetic data (on-rates and off-rates).

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technology that detects changes in the refractive index at the surface of a sensor chip to measure molecular interactions in real-time.

Step-by-Step Methodology:

  • Ligand Immobilization:

    • Covalently immobilize the purified target kinase (the "ligand") onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

    • The immobilization density should be optimized to avoid mass transport limitations.

  • Analyte Binding:

    • Prepare a series of precise dilutions of the test compound (the "analyte," e.g., Sunitinib) in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate. A "zero-concentration" (buffer only) injection is used for double referencing.

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time and recorded as a sensorgram (response units vs. time).

  • Dissociation:

    • After the association phase, switch back to flowing only the running buffer over the chip. The analyte dissociates from the ligand, and the signal returns towards baseline.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kₐ) and the dissociation rate constant (kₑ).

    • The equilibrium dissociation constant (Kₑ) is calculated as the ratio of the rate constants: Kₑ = kₑ / kₐ.

Causality and Self-Validation:

  • Why use SPR? Unlike IC₅₀ values, SPR provides kinetic information. A compound with a fast on-rate and a slow off-rate will have a longer residence time on the target, which can translate to more durable pharmacological effects in vivo.

  • Immobilization Strategy: The choice of immobilization chemistry is critical. The kinase must be attached in a way that preserves its native conformation and does not obstruct the ATP binding site.

  • Data Quality Checks: The data must be validated to ensure the model fit is appropriate. Residual plots should show a random distribution around zero, and the calculated Rmax (maximum response) should be consistent across different analyte concentrations.

Pillar 3: Sunitinib Binding Affinity Data and Pathway Context

Sunitinib is known to bind to multiple RTKs with high affinity. The quantitative data derived from assays like those described above are crucial for understanding its biological activity.

Table 1: Representative Binding Affinities of Sunitinib for Key Kinase Targets

Target KinaseAssay TypeAffinity MetricReported Value (nM)Reference
VEGFR2 (KDR)Enzyme AssayKᵢ9
PDGFRβEnzyme AssayKᵢ8
c-KITCell-based AssayIC₅₀11.1
FLT3Cell-based AssayIC₅₀20.9
RETEnzyme AssayIC₅₀30.6

Note: Values can vary between different studies and assay conditions.

This "polypharmacology" is central to Sunitinib's therapeutic effect. By potently inhibiting VEGFR and PDGFR, it blocks the primary pathways driving tumor angiogenesis (the formation of new blood vessels).

Diagram: Simplified Signaling Pathway Inhibition by Sunitinib

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds Ras Ras/Raf/MAPK Pathway VEGFR->Ras PI3K PI3K/Akt Pathway VEGFR->PI3K PDGFR->Ras PDGFR->PI3K Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits P1 ATP P1->VEGFR Blocks ATP Binding Site P1->PDGFR P2 ADP Angio Angiogenesis Ras->Angio Prolif Proliferation Ras->Prolif PI3K->Angio PI3K->Prolif

Caption: Sunitinib inhibits RTKs like VEGFR and PDGFR.

Conclusion

Determining the receptor binding affinity of novel chemical entities is a critical step in modern drug discovery. For compounds within the oxindole class, such as the clinical exemplar Sunitinib, a combination of functional biochemical assays and direct biophysical measurements provides a comprehensive understanding of their potency, selectivity, and kinetic profile. By employing robust, self-validating protocols, researchers can generate high-quality data that directly informs lead optimization, elucidates the mechanism of action, and ultimately contributes to the development of safer and more effective targeted therapies. The methodologies and principles outlined in this guide provide a foundational framework for the rigorous characterization of any novel kinase inhibitor.

References

  • Mendel, D. B., et al. (2003). SU11248, a novel tyrosine kinase inhibitor of VEGF and PDGF receptors with broad anti-tumor activity. Seminars in oncology. [Link]

  • Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications. [Link]

  • Paul, M. K., & Mukhopadhyay, A. K. (2004). Tyrosine kinase - role and significance in cancer. International journal of medical sciences. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology. [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug–target residence time and its implications for lead optimization. Nature reviews Drug discovery. [Link]

Exploratory

Cytochrome P450-Mediated Oxidation Pathways to 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one: An In-Depth Technical Guide

Executive Summary Diclofenac (DCF) is a widely utilized non-steroidal anti-inflammatory drug (NSAID) whose metabolic clearance is a foundational model in Cytochrome P450 (CYP450) enzymology and drug-induced liver injury...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diclofenac (DCF) is a widely utilized non-steroidal anti-inflammatory drug (NSAID) whose metabolic clearance is a foundational model in Cytochrome P450 (CYP450) enzymology and drug-induced liver injury (DILI) research. The primary metabolic route involves CYP-mediated oxidation to 4'-hydroxydiclofenac. Under specific thermodynamic or acidic conditions, this metabolite undergoes an intramolecular dehydration to form the lactam derivative: 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one (Note: occasionally transcribed in laboratory shorthand as 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one).

This whitepaper provides an authoritative breakdown of the mechanistic enzymology, self-validating experimental protocols for its isolation, and the toxicological implications of this pathway.

Mechanistic Enzymology & Pathway Dynamics

The clearance of diclofenac is predominantly governed by hepatic Phase I metabolism. The principal metabolic event is the regioselective oxidation of the dichlorophenyl ring at the 4'-position, a reaction catalyzed almost exclusively (>99.5%) by[1].

Following this hydroxylation, the resulting 4'-hydroxydiclofenac possesses a secondary amine and a carboxylic acid moiety in close spatial proximity. When exposed to acidic environments—or via specific enzymatic transacylation pathways—this molecule undergoes an intramolecular condensation. The loss of a water molecule forces the closure of a new ring, yielding the lactam 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one [2].

Alternatively, a secondary pathway exists wherein diclofenac first undergoes lactamization to diclofenac lactam (1-(2,6-dichlorophenyl)-1,3-dihydroindol-2-one), which is subsequently to yield the identical final product[2].

MetabolicPathway DCF Diclofenac (DCF) OH_DCF 4'-Hydroxydiclofenac DCF->OH_DCF CYP2C9 (Primary) DCF_Lactam Diclofenac Lactam (Indolin-2-one) DCF->DCF_Lactam Dehydration Lactam 1-(2,6-Dichloro-4-hydroxyphenyl)- 1,3-dihydroindol-2-one OH_DCF->Lactam Acidic/Thermal Dehydration Quinone Reactive Quinone Imine Intermediates OH_DCF->Quinone CYP-mediated Further Oxidation DCF_Lactam->Lactam CYP2C9 (Secondary)

Metabolic and chemical pathways yielding 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one.

Self-Validating Experimental Protocol: Biosynthesis & Isolation

As an application scientist, isolating the lactam derivative requires intentionally driving the equilibrium of the 4'-OH metabolite toward cyclization. The following protocol utilizes Human Liver Microsomes (HLM) and leverages an acidic quench to simultaneously terminate enzymatic activity and catalyze lactamization.

Protocol: CYP2C9 Oxidation and Acid-Catalyzed Lactamization
  • Step 1: Reaction Assembly

    • Action: Combine 1 mg/mL HLM, 50 mM potassium phosphate buffer (pH 7.4), and 10 µM diclofenac in a reaction vial.

    • Causality: The pH 7.4 buffer is critical to maintain the native tertiary structure of the CYP2C9 active site, ensuring proper substrate orientation via ion-pairing with the carboxylate group.

  • Step 2: Initiation via NADPH Regenerating System

    • Action: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Direct addition of NADPH is inefficient due to its rapid thermal degradation at 37°C. A regenerating system ensures steady-state electron flow to the CYP450 heme center for .

  • Step 3: Incubation & Self-Validating Controls

    • Action: Incubate at 37°C for 30 minutes.

    • Trustworthiness Check: To ensure scientific integrity, run parallel controls. Control A (Minus-NADPH) ensures the reaction is strictly P450-dependent. Control B (Plus 10 µM Sulfaphenazole) validates that the 4'-hydroxylation is specifically CYP2C9-mediated, as sulfaphenazole is a highly specific .

  • Step 4: Acidic Quench & Lactamization

    • Action: Terminate the reaction by adding an equal volume of 20% Trichloroacetic acid (TCA) or 1M HCl.

    • Causality: Standard metabolomics protocols use cold acetonitrile to precipitate proteins and preserve the uncyclized 4'-OH metabolite. Here, the strong acid serves a dual purpose: it denatures the CYP enzymes to stop the reaction and provides the H+ necessary to catalyze the intramolecular dehydration of 4'-hydroxydiclofenac into the target lactam.

  • Step 5: Liquid-Liquid Extraction (LLE)

    • Action: Extract with 3 volumes of ethyl acetate. Centrifuge and collect the organic layer for LC-MS/MS analysis.

    • Causality: The lactam ring closure removes the ionizable carboxylic acid, making the target molecule significantly more lipophilic than its precursor. Ethyl acetate selectively partitions the lactam, leaving polar matrix components in the aqueous layer.

ExperimentalWorkflow Step1 1. Microsomal Incubation HLM + DCF + NADPH Regenerating System Step2 2. Enzymatic Oxidation CYP2C9 drives 4'-hydroxylation at 37°C Step1->Step2 Step3 3. Acid Quench & Cyclization 20% TCA addition forces lactamization Step2->Step3 Step4 4. Liquid-Liquid Extraction Ethyl Acetate partitioning of lactam Step3->Step4 Step5 5. LC-MS/MS Analysis MRM quantification of the 4'-OH lactam Step4->Step5

Self-validating workflow for the synthesis and extraction of 4'-hydroxydiclofenac lactam.

Quantitative Kinetic Data

To contextualize the efficiency of this pathway, we must look at the Michaelis-Menten kinetics of the primary oxidation step. The table below compares the kinetic parameters of diclofenac oxidation across human and microbial P450 systems.

Enzyme SourceTarget MetaboliteKm (µM)Vmax (pmol/min/mg)Reference
Human Liver Microsomes (HLM)4'-Hydroxydiclofenac9 ± 1432 ± 15[1]
Human Liver Microsomes (HLM)5-Hydroxydiclofenac43 ± 515.4 ± 0.6[1]
Microbial CYP105D7 (S. avermitilis)4'-Hydroxydiclofenac65 (Kd)N/A[3]
Recombinant Human CYP1A24'-Hydroxydiclofenac330.20 (min⁻¹)[4]

Toxicological & Clinical Implications

Understanding the formation of 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one is not merely an academic exercise; it is central to predicting idiosyncratic drug-induced liver injury (DILI).

While the lactam itself is relatively stable, its uncyclized precursor (4'-hydroxydiclofenac) and the minor 5-hydroxy metabolite are susceptible to further CYP-mediated oxidation. This secondary oxidation yields highly reactive .

These electrophilic species rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins. By monitoring the ratio of 4'-OH-diclofenac to its lactam derivative in pharmacokinetic assays, researchers can infer the metabolic flux directed toward these toxic quinone imines, thereby assessing the hepatotoxic risk profile of diclofenac analogs during [5].

References

  • Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways. PubMed. [Link]

  • Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac. PubMed.[Link]

  • Microbiological transformation of diclofenac. ResearchGate.[Link]

  • Structural basis for the 4′-hydroxylation of diclofenac by a microbial cytochrome P450 monooxygenase. PubMed.[Link]

  • One-electron oxidation of diclofenac by human cytochrome P450s as a potential bioactivation mechanism for formation of 2'-(glutathion-S-yl)-deschloro-diclofenac. PubMed.[Link]

  • Drug interactions of diclofenac and its oxidative metabolite with human liver microsomal cytochrome P450 1A2-dependent drug oxidation. PubMed.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one

Abstract This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one. This c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one. This compound, a derivative of the oxindole core, is of significant interest in pharmaceutical research. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine analysis in drug development and quality control environments. The protocol herein provides a complete guide, from understanding the analyte's properties to method development, validation, and implementation.

Introduction: The Analytical Challenge

1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one is a heterocyclic compound featuring a substituted phenyl ring attached to an indolinone core.[1] Oxindole derivatives are recognized for a wide array of pharmacological activities.[2] The development of new drug candidates containing this scaffold necessitates a reliable analytical method to determine purity, stability, and concentration in various matrices. High-Performance Liquid Chromatography (HPLC) is the premier technique for such analyses due to its high resolution, sensitivity, and reproducibility.[3]

The primary challenge in developing an HPLC method for this analyte lies in its physicochemical properties. With a molecular weight of 294.1 g/mol and a calculated logP of 3.4, 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one is a relatively non-polar molecule, suggesting good retention on a reversed-phase column.[1] The presence of a phenolic hydroxyl group implies that the mobile phase pH will be a critical parameter influencing its retention time and peak shape.[4][5] This application note addresses these factors systematically to develop a robust and reliable analytical method.

Foundational Principles: Method Development Strategy

The development of a successful HPLC method is a systematic process. The strategy for 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one is centered around reversed-phase chromatography, the most widely used mode in HPLC for its versatility with non-polar and moderately polar compounds.[6][7][8]

Analyte Characterization

A thorough understanding of the analyte's properties is the cornerstone of method development.

  • Structure and Polarity: The molecule consists of a polar indolinone ring system and a non-polar dichlorinated phenyl group. The XLogP3 of 3.4 indicates significant hydrophobicity.[1] This predicts strong interaction with a non-polar stationary phase like C18.[6]

  • UV Absorbance: The chromophores within the indolinone and phenyl rings suggest strong UV absorbance. Based on the structure, a preliminary UV scan would be performed, with an expected maximum absorbance (λmax) in the range of 210-280 nm. For this method, a detection wavelength of 254 nm is selected as a common starting point for aromatic compounds.

Chromatographic System Selection

The choice of the stationary and mobile phases is critical for achieving the desired separation.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the first choice for this analyte due to its hydrophobic nature.[8][10] A standard column dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.[11][12]

  • Mobile Phase: A mixture of water and an organic modifier is used in reversed-phase HPLC.[13]

    • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally provides lower viscosity and better peak shapes for many compounds. A gradient elution starting with a lower concentration of organic modifier and increasing it over time is often employed to elute compounds with a wide range of polarities. For this single analyte method, an isocratic elution is preferred for its simplicity and robustness.

    • Aqueous Phase and pH Control: To maintain a low pH, an acidic modifier is added to the aqueous component of the mobile phase. A 0.1% solution of formic acid or phosphoric acid is commonly used as it is compatible with mass spectrometry and provides good buffering capacity in the desired pH range.[4][14]

The overall method development workflow is illustrated in the diagram below.

MethodDevelopmentWorkflow Analyte_Properties Analyte Characterization (Structure, Polarity, pKa, UV) Column_Selection Column Selection (C18, 4.6x150mm, 5µm) Analyte_Properties->Column_Selection informs Mobile_Phase_Scouting Mobile Phase Scouting (Acetonitrile vs. Methanol) Column_Selection->Mobile_Phase_Scouting guides pH_Optimization pH Optimization (0.1% Formic Acid) Mobile_Phase_Scouting->pH_Optimization refines Final_Method Optimized HPLC Method pH_Optimization->Final_Method leads to

Caption: Workflow for HPLC Method Development.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the analysis of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one.

Apparatus and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC vials.

Reagents and Standards
  • 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (reagent grade).

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness

Method validation is a critical process that demonstrates the suitability of the developed method for its intended purpose. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17][18]

System Suitability

System suitability testing is an integral part of the analytical procedure. It is performed by injecting five replicate injections of a working standard solution (e.g., 50 µg/mL). The acceptance criteria are:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by comparing the chromatograms of a blank (diluent), a standard solution, and a sample solution. The peak for 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one should be well-resolved from any other peaks.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.

Concentration (µg/mL)Peak Area (arbitrary units)
125,123
5124,567
10250,987
25625,432
501,251,876
1002,503,456

The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by performing recovery studies. A known amount of the analyte is added to a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same sample are analyzed on the same day.

  • Intermediate Precision: The analysis is repeated on a different day by a different analyst.

The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

Parameter VariationEffect on Results
Flow Rate (± 0.1 mL/min)No significant change in resolution or peak area.
Column Temperature (± 2 °C)Minor shift in retention time, but resolution remains acceptable.
Mobile Phase Composition (± 2%)Minor shift in retention time.

The logical relationship between the analyte's properties and the final validated method is depicted below.

AnalyteToMethod cluster_Analyte Analyte Properties cluster_Method Method Development Choices cluster_Validation Validation & Outcome Analyte 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one Structure: Dichlorophenyl indolinone Polarity: XLogP = 3.4 (Non-polar) Acidity: Phenolic -OH (pKa ~8-10) Column Column Selection Reversed-Phase C18 Analyte:f1->Column:f0 dictates MobilePhase Mobile Phase Organic: Acetonitrile Aqueous: 0.1% Formic Acid (pH ~2.7) Analyte:f2->MobilePhase:f1 requires pH control ValidatedMethod ValidatedMethod Column->ValidatedMethod leads to MobilePhase->ValidatedMethod leads to

Caption: Rationale for Method Development.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been thoroughly validated to meet the stringent requirements of the pharmaceutical industry. This application note serves as a comprehensive guide for researchers and analysts involved in the development and quality control of pharmaceuticals containing this important chemical entity.

References

  • Vertex AI Search. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Scribd. ICH Q2(R1) Analytical Procedures Guide.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchGate. Essential concepts of mobile phase selection for Reversed phase HPLC.
  • Amerigo Scientific. A Guide to HPLC Column Selection.
  • BenchChem. Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • Welch Materials, Inc. HPLC Column Selection Guide.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids.
  • RSC Publishing. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
  • MICROSOLV. (2026, February 15). Improving Separation of Peaks in RP HPLC.
  • PubChem. 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one.
  • Redalyc. SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • ResearchGate. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF.
  • Polish Journal of Food and Nutrition Sciences. A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL.
  • Frontiers in Chemistry. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • PubMed. (1990, January). Non-extraction HPLC method for simultaneous measurement of dyphylline and doxofylline in serum.

Sources

Application

In Vitro Assay Protocols for the Toxicological Assessment of Diclofenac Impurity 57

Introduction Diclofenac is a widely utilized nonsteroidal anti-inflammatory drug (NSAID) valued for its potent analgesic and anti-inflammatory properties.[1] However, the synthesis of diclofenac can result in the formati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diclofenac is a widely utilized nonsteroidal anti-inflammatory drug (NSAID) valued for its potent analgesic and anti-inflammatory properties.[1] However, the synthesis of diclofenac can result in the formation of various impurities. Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of these impurities to ensure patient safety.[2][3][4][5][6] One such process-related impurity is 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one, herein referred to as diclofenac impurity 57. The toxicological evaluation of such impurities is a critical component of drug development and manufacturing to mitigate any potential risks to patients.[3]

This document provides a comprehensive guide to in vitro assay protocols designed to thoroughly assess the potential toxicological risks associated with diclofenac impurity 57. It is intended for an audience of researchers, scientists, and drug development professionals. The guide offers detailed, step-by-step methodologies for key in vitro experiments, explains the scientific rationale behind the experimental choices, and provides a framework for robust data interpretation. The protocols described are designed as self-validating systems to ensure the generation of reliable and reproducible data suitable for regulatory submissions and comprehensive risk assessment.

Understanding the Target: Diclofenac Impurity 57

Diclofenac impurity 57, with the chemical name 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one, is an impurity that can be formed during the manufacturing process of diclofenac. While it was investigated as a potential pro-drug of diclofenac, studies have shown that it does not convert to the parent drug under chemical or enzymatic hydrolysis.[7] Nevertheless, it has demonstrated anti-inflammatory and analgesic properties of its own.[7] A thorough understanding of its potential biological activities is paramount for a complete safety assessment. In vitro assays offer a powerful, high-throughput, and ethical approach for the initial screening of potential toxicities, including cytotoxicity, genotoxicity, and the elucidation of specific mechanisms of action.[8][9][10]

Experimental Workflow for In Vitro Toxicological Assessment

A structured, tiered approach is recommended for the in vitro toxicological evaluation of diclofenac impurity 57. This workflow, depicted below, commences with fundamental cytotoxicity assays to determine the concentration range of interest and progresses to more specialized genotoxicity and mechanistic studies.

In_Vitro_Toxicology_Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Genotoxicity Assessment cluster_Phase3 Phase 3: Mechanistic Insights A Initial Cytotoxicity Assessment (e.g., MTT, LDH assays) B Determine IC50 Values A->B C Bacterial Reverse Mutation Assay (Ames Test) B->C Proceed if cytotoxic or required by regulatory guidance E Reactive Oxygen Species (ROS) Assay B->E Investigate mechanism if cytotoxicity is observed D In Vitro Micronucleus Assay C->D H Comprehensive Toxicological Profile & Risk Assessment D->H F Mitochondrial Membrane Potential Assay E->F G Caspase Activity Assay F->G G->H

Caption: A tiered workflow for the in vitro toxicological evaluation of diclofenac impurity 57.

Phase 1: Cytotoxicity Screening

The initial and fundamental step in assessing the toxicological profile of a compound is to determine its potential to cause cell death.[10][11] Cytotoxicity assays provide quantitative data on cell viability and membrane integrity following exposure to the test substance.[11]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate a suitable human cell line, such as the liver cell line HepG2, in a 96-well plate at a density of 1 x 10⁴ cells per well and allow for overnight adherence.

  • Compound Preparation and Treatment: Prepare a stock solution of diclofenac impurity 57 in a suitable solvent like DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Reagent Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, which is the concentration that inhibits cell viability by 50%, can then be determined using appropriate software.

ParameterRecommended SpecificationRationale
Cell Line HepG2 (Human Liver Carcinoma)Relevant for studying the metabolism of xenobiotics.
Seeding Density 1 x 10⁴ cells/well (96-well plate)Ensures optimal cell growth and sensitivity to toxic insults.
Compound Concentrations Logarithmic or semi-logarithmic dilutions (e.g., 0.1 µM to 1000 µM)To establish a clear dose-response relationship.
Incubation Time 24, 48, and 72 hoursTo assess both acute and delayed cytotoxic effects.
Controls Vehicle (e.g., DMSO), Positive (e.g., Doxorubicin)To ensure the validity of the assay and provide a reference for maximal toxicity.
Endpoint Cell Viability (%), IC₅₀ ValueProvides a quantitative measure of cytotoxicity.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is another common cytotoxicity test that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[11]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as outlined for the MTT assay.

  • Supernatant Collection: After the designated incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Utilize a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves mixing the supernatant with a reaction solution containing lactate, NAD⁺, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (commonly 490 nm) with a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release for each treatment concentration relative to a maximum LDH release control, which is achieved by lysing a set of untreated cells.

Phase 2: Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause damage to DNA and genetic material, which may lead to mutations and an increased risk of cancer.[12]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely accepted and rapid bacterial assay for identifying the mutagenic potential of chemical substances.[13][14] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce this essential amino acid.[14] The test assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium.[13][14]

Protocol:

  • Bacterial Strains: Employ a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect different types of mutations.[15]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (rat liver S9 fraction) to identify compounds that require metabolic conversion to become mutagenic.[15]

  • Treatment and Plating: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[16][17] Pour this mixture onto a minimal glucose agar plate.[17]

  • Incubation: Incubate the plates at 37°C for 48 to 72 hours.[14]

  • Colony Counting: Count the number of revertant colonies on each plate.[14][17]

  • Data Analysis: A compound is generally considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold higher than the background (vehicle control) count.[14]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a comprehensive test that can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-losing) effects.[18][19][20] Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[19][20]

Protocol:

  • Cell Culture and Treatment: Use a suitable mammalian cell line, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.[21] Treat the cells with a range of concentrations of diclofenac impurity 57, including a vehicle control and appropriate positive controls (e.g., mitomycin C for clastogenicity and colchicine for aneugenicity).[21]

  • Cytokinesis Block: Add cytochalasin B to the cell cultures to inhibit cytokinesis, which results in the accumulation of binucleated cells.[18][19] This ensures that micronuclei are scored only in cells that have completed one nuclear division.[18]

  • Cell Harvesting and Staining: Harvest, fix, and stain the cells with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.[21]

  • Microscopic Analysis: Score a minimum of 1000-2000 binucleated cells per concentration for the presence of micronuclei.[19]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.

Phase 3: Mechanistic Insights

To understand the underlying mechanisms of any observed toxicity, further assays can be employed. These can provide valuable information on the involvement of cellular pathways such as oxidative stress and apoptosis.

Reactive Oxygen Species (ROS) Assay

This assay quantifies the intracellular production of reactive oxygen species, which are highly reactive molecules that can lead to cellular damage.[22][23]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with diclofenac impurity 57.[24][25]

  • Probe Loading: Load the cells with a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[22]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).[22]

  • Data Analysis: An increase in fluorescence intensity corresponds to an elevation in intracellular ROS levels.[22]

Mitochondrial Membrane Potential (ΔΨm) Assay

A reduction in the mitochondrial membrane potential is an early and key indicator of cellular apoptosis.[26]

Protocol:

  • Cell Seeding and Treatment: Treat cells with various concentrations of diclofenac impurity 57.

  • Staining: Stain the cells with a cationic fluorescent dye, such as JC-1 or tetramethylrhodamine, methyl ester (TMRM), which accumulates in healthy mitochondria in a potential-dependent manner.[26][27][28][29] In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[28][29] In apoptotic cells with a low potential, JC-1 remains in its monomeric form and emits green fluorescence.[29]

  • Analysis: Analyze the stained cells using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.

  • Data Analysis: A shift in the fluorescence from red to green (for JC-1) or a decrease in red fluorescence (for TMRM) indicates a loss of mitochondrial membrane potential.

Caspase Activity Assay

Caspases are a family of proteases that are central to the execution phase of apoptosis.[30][31]

Protocol:

  • Cell Lysis: After treating the cells with diclofenac impurity 57, lyse the cells to release their intracellular contents.[32][33]

  • Substrate Addition: Add a specific fluorogenic or colorimetric substrate for an executioner caspase, such as caspase-3/7. A common substrate is Ac-DEVD-pNA or Ac-DEVD-AMC.[30][34]

  • Signal Measurement: Measure the resulting colorimetric or fluorescent signal using a microplate reader.[34]

  • Data Analysis: An increase in the signal is directly proportional to the caspase activity in the cell lysate.[34]

Data Interpretation and Comprehensive Risk Assessment

The integrated data from this battery of in vitro assays will form a comprehensive toxicological profile for diclofenac impurity 57.

  • Cytotoxicity: The IC₅₀ values will define the concentration at which the impurity exerts toxic effects on cells.

  • Genotoxicity: Positive findings in the Ames or micronucleus assays would be a significant cause for concern, indicating mutagenic or clastogenic potential.

  • Mechanistic Insights: Evidence of increased ROS production, a drop in mitochondrial membrane potential, and activation of caspases would strongly suggest that any observed cytotoxicity is mediated through oxidative stress and the induction of apoptosis.

The potential signaling pathway that could be elucidated from these mechanistic studies is depicted in the following diagram.

Apoptotic_Signaling_Pathway A Diclofenac Impurity 57 B Increased Intracellular ROS A->B C Mitochondrial Damage B->C D Loss of Mitochondrial Membrane Potential (ΔΨm) C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3/7 Activation G->H I Apoptosis H->I

Caption: A potential signaling pathway for apoptosis induced by diclofenac impurity 57.

Conclusion

The in vitro assay protocols outlined in this guide provide a robust and systematic framework for the toxicological evaluation of diclofenac impurity 57. By methodically assessing cytotoxicity, genotoxicity, and the underlying mechanisms of action, researchers and drug development professionals can generate the essential data required for a thorough risk assessment. This ensures compliance with regulatory expectations and, most importantly, contributes to the safety of pharmaceutical products. Adherence to established guidelines and best laboratory practices is paramount for ensuring the quality, integrity, and reliability of the generated data.

References

Please note that the following links are provided for informational purposes and are subject to change.

  • Creative Bioarray. Caspase Activity Assay.
  • ROS Assay Kit Protocol.
  • Reactive Oxygen Species (ROS) Detection Assay Kit.
  • Thermo Fisher Scientific - ES. Functional Mitochondrial Staining.
  • JaCVAM. REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS.
  • Bio-protocol. Microbial Mutagenicity Assay: Ames Test.
  • Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes.
  • Chemicea. Diclofenac EP Impurity C | 27204-57-5.
  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Lotusfeet Pharma. Diclofenac EP Impurity C 27204-57-5.
  • Mitochondrial Membrane Potential Detection Kit.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023).
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026).
  • Inotiv. Impurities Assessment.
  • AAT Bioquest. Ames Test Protocol.
  • Thermo Fisher Scientific - TR. Caspase Assays.
  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC.
  • Cell Signaling Technology. Mitochondrial Membrane Potential Assay Kit (II).
  • The Ames Test.
  • Benchchem. Application Notes and Protocols for Ames Mutagenicity Testing: Evaluating N-Butoxyacetamide.
  • Sigma-Aldrich. Caspase 3 Assay Kit, Colorimetric.
  • A New Luminescent Assay for Detection of Reactive Oxygen Species.
  • ab287839 – Reactive Oxygen Species (ROS) Detection Assay Kit. (2023).
  • MilliporeSigma. Diclofenac Impurity C Pharmaceutical Secondary Standard CRM.
  • Pharmaffiliates. Diclofenac Sodium - Impurity C| Chemical Name : [2-[(2,6-Dichlorophenyl)-amino]phenyl]methanol.
  • Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line. (2009). PubMed.
  • G-Biosciences. JC-10 Mitochondrial Membrane Potential Assay.
  • Epichem. Diclofenac Impurity C | CAS 27204-57-5 Reference Standard.
  • Thermo Fisher Scientific - US. Cytotoxicity Assays.
  • MDPI. Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. (2009).
  • Evotec. Ames Test | Cyprotex ADME-Tox Solutions.
  • FDA. Guidance for Industry Q3A Impurities in New Drug Substances.
  • Pharmaceutical Impurity Testing: What It Is and Why It's Essential. (2026).
  • Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals.
  • FDA. Guidance for Industry Q3B(R2) Impurities in New Drug Products.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025).
  • BOC Sciences. Analysis of genotoxic impurities. (2023).
  • The in vitro micronucleus technique. (2000).
  • Role of in silico genotoxicity tools in the regulatory assessment of pharmaceutical impurities.
  • A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. PubMed.
  • gmp-compliance.org. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
  • In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human. (2010). SciSpace.
  • GOV.UK. impurities.pdf.
  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Resolution Optimization for 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of diclofenac and its downstream metabolites.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of diclofenac and its downstream metabolites. Specifically, 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one —commonly known as 4'-hydroxydiclofenac lactam—presents a unique set of analytical hurdles[1].

Unlike its parent compound, this metabolite has undergone an intramolecular cyclization that eliminates the free carboxylic acid, resulting in a neutral oxindole core with a phenolic hydroxyl group. This structural shift drastically alters its retention behavior, making standard diclofenac HPLC methods inadequate. This guide provides field-proven, mechanistically grounded solutions to optimize your HPLC resolution.

Troubleshooting Guides: Field-Proven Causality & Solutions

Q1: Why does the lactam metabolite co-elute with 4'-hydroxydiclofenac and parent diclofenac on my standard C18 column?

  • Causality: At highly acidic pH (e.g., pH 2.0–3.0), the carboxylic acid groups of diclofenac and 4'-hydroxydiclofenac (pKa ~4.15) are fully protonated and unionized. Consequently, all three compounds rely entirely on hydrophobic interactions with the stationary phase, leading to near-identical retention times and severe co-elution[2].

  • Solution: Exploit the pKa differential. By adjusting the mobile phase pH to 5.5–6.0, you ionize the carboxylic acids of the parent compounds, making them more polar and significantly reducing their retention time. The lactam, lacking an ionizable acid, remains neutral and is strongly retained, achieving baseline resolution.

Q2: I am observing severe peak tailing (Tf > 1.8) specifically for the lactam. How can I correct this?

  • Causality: The phenolic hydroxyl group and the oxindole nitrogen of the lactam are highly prone to secondary interactions (hydrogen bonding and ion-exchange) with residual, unendcapped silanol groups on the silica support of the column.

  • Solution: Switch to a high-density, double-endcapped C18 column (e.g., Nucleosil 100-5 C18). Additionally, incorporate a competitive amine modifier into your mobile phase. Adding 0.05% to 0.065% triethylamine (TEA) effectively blocks active silanol sites, yielding sharp, symmetric peaks (Tf ≤ 1.1)[3].

Q3: My retention times are drifting between runs, and I occasionally see a "double peak" for the lactam. What is causing this instability?

  • Causality: Lactams are susceptible to pH-dependent and temperature-dependent ring-opening hydrolysis, reverting to the open-chain 4'-hydroxydiclofenac. This on-column or in-vial degradation manifests as shifting retention times or split peaks.

  • Solution: Implement a self-validating sample preparation strategy. Dissolve and store your analytical standards in 100% organic solvent (methanol or acetonitrile) to arrest hydrolysis. Only mix with the aqueous mobile phase immediately prior to injection, and strictly control the column compartment temperature to 25°C.

Chromatographic Optimization Workflow

HPLC_Optimization Start HPLC Issue: 1-(2,6-Dichloro-4-hydroxyphenyl)- 1,3-dihydroindol-2-one Issue1 Co-elution with Parent Diclofenac Start->Issue1 Issue2 Severe Peak Tailing (Tf > 1.5) Start->Issue2 Issue3 Retention Time Drift & Split Peaks Start->Issue3 Sol1 Increase Mobile Phase pH to 5.5 - 6.0 Issue1->Sol1 Sol2 Use Endcapped C18 + 0.065% Triethylamine Issue2->Sol2 Sol3 Prepare Sample in 100% Organic Maintain Column at 25°C Issue3->Sol3 Mech1 Ionizes Parent Acids; Lactam remains neutral Sol1->Mech1 Mech2 Suppresses Secondary Silanol Interactions Sol2->Mech2 Mech3 Prevents On-Column Lactam Hydrolysis Sol3->Mech3

Decision matrix for optimizing 4'-hydroxydiclofenac lactam HPLC resolution.

Step-by-Step Experimental Protocol: Self-Validating Isocratic Separation

To ensure absolute trustworthiness in your data, this protocol integrates a System Suitability Test (SST) to validate column chemistry before analyzing biological samples.

Step 1: Mobile Phase Preparation

  • Measure 500 mL of HPLC-grade Acetonitrile.

  • Add 0.65 mL of Triethylamine (TEA) to the Acetonitrile to act as a silanol-blocking agent[3].

  • Measure 500 mL of ultrapure water (18.2 MΩ·cm) and add 16.5 mL of Glacial Acetic Acid to create an acidic buffer system.

  • Combine the aqueous and organic phases (50:50, v/v). The apparent pH should be approximately 4.30[3].

  • Degas the mixture via ultrasonication for 10 minutes or vacuum filtration through a 0.22 µm PTFE membrane.

Step 2: Column Selection and Equilibration

  • Install a fully endcapped C18 analytical column (e.g., Nucleosil 100-5 C18, 250 x 4.6 mm, 5 µm)[3].

  • Set the column oven temperature strictly to 25°C to prevent on-column lactam hydrolysis.

  • Purge the system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) until the baseline is completely stable.

Step 3: Sample Preparation (Hydrolysis Prevention)

  • Weigh the 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one standard and dissolve completely in 100% HPLC-grade Methanol to create a 1 mg/mL stock solution. Crucial: Do not use aqueous buffers for the stock.

  • Prepare working standards by diluting the stock with the mobile phase immediately before the run.

  • Spike the sample with an appropriate internal standard (e.g., Quinine at 250 ng/mL) to validate injection volume and retention time stability[3].

Step 4: Chromatographic Run and System Suitability (SST)

  • Set the UV detector to 276 nm, or utilize an Electrochemical Detector (ECD) set to 1000 mV for ultra-trace biological samples[3].

  • Inject 20 µL of the SST mixture containing diclofenac, 4'-hydroxydiclofenac, and the lactam.

  • Self-Validation Gate: Proceed with unknown sample analysis only if the Resolution ( Rs​ ) between 4'-hydroxydiclofenac and the lactam is > 2.0, and the Tailing Factor ( Tf​ ) for the lactam is < 1.2.

Quantitative Data: Impact of Chromatographic Conditions

The following table summarizes the expected quantitative improvements when applying the mechanistic adjustments described above.

Column ChemistryMobile Phase pHModifierResolution ( Rs​ )Tailing Factor ( Tf​ )Chromatographic Outcome
Standard C182.5None1.11.9Co-elution, severe tailing
Endcapped C182.5None1.41.4Poor resolution, moderate tailing
Endcapped C184.30.065% TEA3.21.05Good resolution, sharp peaks[3]
Endcapped C185.8None5.11.1Baseline resolution, stable RT

References

  • [2] Metabolic Activation of Diclofenac by Human Cytochrome P450 3A4: Role of 5-Hydroxydiclofenac. Chemical Research in Toxicology - ACS Publications. 2

  • [3] Determination of Diclofenac in Subretinal and Aqueous Humor Fluids by HPLC with Electrochemical Detector. FABAD Journal of Pharmaceutical Sciences. 3

  • [1] Microbiological transformation of diclofenac. ResearchGate. 1

Sources

Optimization

Technical Support Center: Troubleshooting Extraction of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one

Welcome to the Advanced Applications Support Center. 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one is a critical lactam (indolone) metabolite of diclofenac.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one is a critical lactam (indolone) metabolite of diclofenac. Due to its unique structural features—specifically the highly oxidizable, electron-rich phenolic ring and the moderately polar indolone core—researchers frequently experience catastrophic yield losses during liquid-liquid extraction (LLE).

This guide provides field-proven, mechanistically grounded solutions to optimize your recovery workflows.

Diagnostic Workflow: Isolation & Recovery

TroubleshootingWorkflow Start Low Yield of 1-(2,6-Dichloro-4-hydroxyphenyl) -1,3-dihydroindol-2-one Step1 1. Matrix Check Extracting from biological fluids? Start->Step1 Action1 Perform Enzymatic Deconjugation (β-Glucuronidase) Step1->Action1 Yes Step2 2. pH Optimization Is aqueous phase pH > 7? Step1->Step2 No Action1->Step2 Action2 Buffer to pH 4.5 - 5.5 (Protonates Phenol) Step2->Action2 Yes Step3 3. Solvent Selection Using Hexane or Heptane? Step2->Step3 No Action2->Step3 Action3 Switch to EtOAc:Ether (1:1) Step3->Action3 Yes Step4 4. Concentration Evaporating under air/heat? Step3->Step4 No Action3->Step4 Action4 Dry under N2 stream at < 30°C (Prevents Oxidation) Step4->Action4 Yes Success Optimal Extraction Yield (>85% Recovery) Step4->Success No Action4->Success

Diagnostic workflow for troubleshooting indolone extraction failures.

Frequently Asked Questions (FAQs)

Q1: Why does my compound remain trapped in the aqueous phase during liquid-liquid extraction? Causality: The 4-hydroxyl group on the 2,6-dichlorophenyl moiety is surprisingly acidic. While a standard phenol has a pKa of ~10, the two strongly electron-withdrawing chlorine atoms at the ortho positions drop the pKa of this specific phenol to approximately 6.5–7.5. At a neutral physiological pH (7.4), over 50% of your target compound exists as a highly water-soluble phenoxide ion. As noted in , this free phenolic group is the primary culprit behind extraction failures. Solution: Acidify the aqueous phase to pH 4.5–5.5 using a 1M citrate buffer prior to extraction to ensure the phenol is fully protonated (neutralized).

Q2: I am extracting from plasma/urine. Why is my yield of the free indolone virtually zero? Causality: In biological systems, hydroxylated diclofenac metabolites undergo extensive Phase II metabolism. The 4'-hydroxy group is rapidly conjugated to form bulky glucuronide or sulfate ethers[1]. These highly polar conjugates will absolutely not partition into organic solvents. Solution: Pre-treat your biological samples with β-glucuronidase/arylsulfatase at 37°C for 2 hours to enzymatically hydrolyze the conjugates back to the free indolone before beginning the LLE workflow.

Q3: The extracted product is a brown, amorphous solid rather than a pure crystalline powder. What went wrong? Causality: The 1-(2,6-dichloro-4-hydroxyphenyl) system is electron-rich and highly susceptible to oxidative degradation. Exposure to ambient oxygen and heat during solvent evaporation triggers oxidation, converting the phenol into a reactive p-benzoquinone imine intermediate[1]. This degradation manifests as a brown, amorphous impurity rather than the expected light orange/white product. Solution: Perform the extraction using degassed solvents. Concentrate the organic phase under a gentle stream of high-purity nitrogen (N 2​ ) at temperatures strictly below 30°C.

Self-Validating Extraction Protocol

To guarantee reproducibility, use the following self-validating methodology. Each phase contains a critical checkpoint to ensure the physical chemistry of the system is behaving as intended.

Phase 1: Matrix Preparation & pH Adjustment
  • Sample Aliquoting: Transfer 1.0 mL of the aqueous sample (or deconjugated biological matrix) into a silanized glass centrifuge tube. Causality: Silanized glass prevents the non-specific adsorption of the lipophilic indolone ring to the active silanol groups on standard glassware.

  • pH Titration: Add 1M Citrate Buffer dropwise until the pH reaches 4.5–5.5. Verify with a micro-pH probe. Validation Check: The solution should become slightly opaque/cloudy as the compound protonates and its aqueous solubility drops. If the solution remains perfectly clear, verify your pH is strictly below 6.0. Do not drop the pH below 2.0, as extreme acidic conditions can cause 2[2].

Phase 2: Liquid-Liquid Partitioning
  • Solvent Addition: Add 3.0 mL of a pre-mixed, degassed solution of Ethyl Acetate : Diethyl Ether (1:1, v/v). Causality: Non-polar solvents like hexane will fail. This specific 1:1 mixture provides the exact dielectric constant required to solvate both the polar lactam core and the hydrophobic dichlorophenyl ring.

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 3000 × g for 5 minutes at 4°C. Validation Check: You must observe two sharply defined liquid layers. If an interfacial "rag layer" (emulsion) persists, add 50 µL of saturated NaCl (brine) to the aqueous phase to increase ionic strength and re-centrifuge.

Phase 3: Recovery & Concentration
  • Organic Transfer: Carefully transfer the upper organic layer to a clean amber glass vial using a Pasteur pipette. Causality: Amber glass protects the photosensitive phenolic moiety from UV-induced radical degradation.

  • Drying: Evaporate the solvent under a gentle, continuous stream of Nitrogen gas (N 2​ ) using a sample concentrator. Maintain the water bath temperature at ≤ 30°C. Validation Check: The final residue should appear as a light orange or off-white film. A dark brown residue indicates that thermal oxidation occurred during drying; lower the concentration temperature in subsequent runs.

Quantitative Data & Physicochemical Parameters
ParameterOptimal TargetMechanistic Rationale
Aqueous Phase pH 4.5 – 5.5Keeps the 4-OH group fully protonated while avoiding acid-catalyzed ring artifacts[2].
Extraction Solvent EtOAc : Ether (1:1)Matches the moderate polarity of the lactam and phenolic functional groups.
Phenolic pKa (est.) ~ 6.5 – 7.5Deprotonation at pH > 7.5 causes >50% loss of the compound to the aqueous phase.
Centrifugation 3000 × g at 4°CMaximizes phase separation while minimizing thermal degradation.
Concentration Temp ≤ 30°C (under N 2​ )Prevents oxidation of the phenol to a reactive quinone imine[1].

Sources

Troubleshooting

Overcoming matrix effects in LC-MS analysis of 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one

Welcome to the technical support center for the LC-MS analysis of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS analysis of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges, with a primary focus on mitigating matrix effects.

Introduction to the Analyte

1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one is a small molecule with a molecular weight of 294.1 g/mol and the molecular formula C14H9Cl2NO2[1]. As a chlorinated and hydroxylated compound, it presents specific considerations for LC-MS analysis, particularly regarding its retention, ionization, and potential for matrix interference in complex biological samples. This guide will provide a comprehensive framework for developing a robust and reliable analytical method.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of my analyte?

A1: Matrix effects are alterations in the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression or enhancement, leading to inaccurate and irreproducible quantification. For 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one, common sources of matrix effects in biological samples like plasma or urine include phospholipids, salts, and endogenous metabolites[2]. These interferences can compete with the analyte for ionization in the mass spectrometer's source, ultimately compromising the sensitivity and reliability of the assay[2].

Q2: I'm observing poor sensitivity and inconsistent results. Could this be due to matrix effects?

A2: Yes, poor sensitivity and high variability in your results are classic indicators of significant matrix effects[3]. When matrix components co-elute with your analyte, they can suppress its ionization, leading to a lower signal-to-noise ratio and, consequently, a higher limit of quantification (LOQ)[2]. The variability arises because the composition and concentration of these interfering compounds can differ between individual samples, causing the degree of ion suppression to be inconsistent[3].

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: The choice of sample preparation is critical and depends on the complexity of your matrix and the required sensitivity. Here's a comparison of common techniques:

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid[4].Simple, fast, and inexpensive[5].Least effective at removing other matrix components like phospholipids, leading to potential for significant matrix effects[5].High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (typically aqueous and organic) based on its solubility[6][7].Can provide cleaner extracts than PPT and allows for analyte concentration[5].Can be more time-consuming, use larger volumes of organic solvents, and may form emulsions.Isolating analytes from complex aqueous matrices when a higher degree of cleanliness is required.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, leaving interferences behind[6][8].Provides the cleanest extracts, high analyte concentration, and can be automated[9][10].More complex method development and can be more expensive[5].Applications requiring the highest sensitivity and accuracy, such as regulated bioanalysis.

For 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one, which possesses both hydrophobic (dichlorophenyl) and polar (hydroxyl) moieties, a mixed-mode SPE sorbent could offer the best selectivity and cleanup.

Q4: How does an internal standard help, and what type should I use?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration[11]. It co-elutes with the analyte and experiences similar matrix effects, allowing for the correction of variability in sample preparation and instrument response[12]. The most effective type of IS is a stable isotope-labeled (SIL) internal standard [13][14]. A SIL-IS has a nearly identical chemical structure and properties to the analyte, ensuring it behaves similarly during extraction and ionization[11][15]. For 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one, a deuterated version, such as 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-Indol-2-one-d4, is commercially available and would be the ideal choice[16].

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Incompatible sample solvent with the mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Reconstitute the final extract in a solvent that is weaker than the initial mobile phase.- Reduce the injection volume or sample concentration.- Consider a different column chemistry or adjust the mobile phase pH.
High Signal Variability Between Injections - Significant matrix effects varying between samples.- Inefficient or inconsistent sample preparation.- Implement a more rigorous sample preparation method (e.g., switch from PPT to SPE).- Use a stable isotope-labeled internal standard to compensate for variability[3][11].- Optimize chromatographic separation to resolve the analyte from interfering matrix components.
Low Analyte Recovery - Incomplete extraction during sample preparation.- Analyte adsorption to sample vials or plates.- Optimize the extraction solvent or SPE elution solvent.- Adjust the pH of the sample to ensure the analyte is in its most extractable form.- Use low-adsorption labware.
Ion Suppression or Enhancement - Co-elution of matrix components.- Improve chromatographic separation by modifying the gradient, flow rate, or column chemistry.- Enhance sample cleanup to remove interfering compounds.- Dilute the sample if sensitivity allows[13][17].

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to provide a clean extract for high-sensitivity analysis.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., a polymeric sorbent with both reversed-phase and ion-exchange properties) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load 500 µL of the pre-treated sample (e.g., plasma diluted 1:1 with 2% formic acid and containing the SIL-IS) onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: 1 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

Protocol 2: LC-MS/MS Method Parameters

These are suggested starting parameters that should be optimized for your specific instrument.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: Hold at 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended due to the acidic hydroxyl group.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by infusion and optimization.

    • SIL-IS: Q1 (Precursor Ion +4 Da) -> Q3 (Product Ion) - To be determined by infusion and optimization.

  • Source Parameters: Optimize gas flows, temperature, and voltages according to the instrument manufacturer's recommendations.

Visualizations

Workflow for Mitigating Matrix Effects

MatrixEffectWorkflow Problem Inconsistent Results / Poor Sensitivity SamplePrep Optimize Sample Preparation (PPT, LLE, SPE) Problem->SamplePrep Initial Approach Chromatography Improve Chromatographic Separation SamplePrep->Chromatography If necessary InternalStandard Use Stable Isotope-Labeled Internal Standard (SIL-IS) Chromatography->InternalStandard Best Practice Validation Validate Method According to ICH M10 / FDA Guidelines InternalStandard->Validation Final Step

Caption: A systematic workflow for addressing and overcoming matrix effects in LC-MS analysis.

Logical Relationship of Mitigation Techniques

MitigationTechniques cluster_SamplePrep Sample Preparation cluster_LC Chromatography cluster_MS Mass Spectrometry center Reliable Quantification PPT Protein Precipitation PPT->center LLE Liquid-Liquid Extraction LLE->center SPE Solid-Phase Extraction SPE->center Gradient Gradient Optimization Gradient->center Column Column Selection Column->center SIL_IS SIL Internal Standard SIL_IS->center

Caption: Interconnected strategies all contributing to the central goal of reliable quantification.

Regulatory Compliance

All bioanalytical method development and validation should be conducted in accordance with the principles outlined in regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis and the FDA's "Bioanalytical Method Validation Guidance for Industry"[18][19][20][21][22][23][24]. This ensures that the data generated is reliable, reproducible, and suitable for regulatory submissions[25][26][27]. Full validation should assess parameters including accuracy, precision, selectivity, sensitivity, linearity, and stability[24].

References

  • Kole, P. L., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. JVT, 13(4), 1-10. Available from: [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. Available from: [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). Available from: [Link]

  • Kole, P. L., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry and Laboratory Medicine, 49(8), 1345-1351. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • PharmiWeb.com. (2025). Internal Standards for Protein Quantification by LC-MS/MS. Available from: [Link]

  • Biocompare. (2020). Solid Phase Extraction in LC-MS Sample Preparation. Available from: [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2026). LCGC International. Available from: [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. Available from: [Link]

  • Analytical Chemistry. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Available from: [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Available from: [Link]

  • Progress. (2023). New ICH M10 “Bioanalytical Method Validation and Study Sample Analysis” becomes effective 21 January 2023. Available from: [Link]

  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Available from: [Link]

  • World Health Organization (WHO). (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. Available from: [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available from: [Link]

  • Zhang, G., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of the American Society for Mass Spectrometry, 23(4), 623-631. Available from: [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • ResearchGate. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Available from: [Link]

  • PubMed. (2001). Fully Automated 96-well Liquid-Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography With Tandem Mass Spectrometry. Available from: [Link]

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). International Journal of Molecular Sciences, 20(11), 2791. Available from: [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available from: [Link]

  • PromoChrom. Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Available from: [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available from: [Link]

  • Millipore. Rapid Sample Preparation Method for High Throughput Total Drug Analysis by LC-MS/MS. Available from: [Link]

  • Waters Blog. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Available from: [Link]

  • Analytical Chemistry. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Available from: [Link]

  • Journal of the American Society for Mass Spectrometry. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Available from: [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Available from: [Link]

  • Agilent. Solid Phase Extraction (SPE) Cartridges, Well Plates, Sorbents. Available from: [Link]

  • Analytical Chemistry. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Available from: [Link]

  • CABI Digital Library. Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Available from: [Link]

  • Chromatography Online. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available from: [Link]

  • PubChem. 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one. Available from: [Link]

  • Interchim. (2019). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. Available from: [Link]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available from: [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Available from: [Link]

  • PubChem. 1-(2,6-Dichlorophenyl)indolin-2-one. Available from: [Link]

  • FDA. (2018). Bioanalytical Method Validation. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one

Welcome to the Technical Support Center. As researchers and drug development professionals working with 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one (commonly known as 4'-hydroxydiclofenac lactam), you are han...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals working with 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one (commonly known as 4'-hydroxydiclofenac lactam), you are handling a highly reactive metabolite and degradation product of the NSAID diclofenac. Maintaining the structural integrity of this compound during sample storage is critical for reproducible assays.

As a Senior Application Scientist, I have designed this guide to synthesize field-proven methodologies with the mechanistic causality behind the compound's degradation. By understanding why this molecule degrades, we can establish a self-validating storage system that guarantees pristine baseline conditions for every experiment.

Diagnostic Troubleshooting & FAQs

Q: Why is my stock solution losing concentration over time when diluted in physiological buffers (pH 7.4)? A: This is a classic case of base-catalyzed hydrolysis. The compound contains an indolin-2-one (lactam) ring. While this ring is highly stable under acidic conditions, it undergoes rapid hydrolytic cleavage at neutral to alkaline pH (1)[1]. Causality: The hydroxide ions in your physiological buffer nucleophilically attack the carbonyl carbon of the lactam, opening the ring to form the parent acid, 4'-hydroxydiclofenac. Solution: Never store the compound in aqueous buffers. Maintain stock solutions in anhydrous organic solvents and only spike into physiological buffers immediately prior to your assay.

Q: My sample turned pink/brownish during benchtop storage. What happened? A: The color change indicates severe oxidative degradation. The 4'-hydroxyl group on the dichlorophenyl ring is highly susceptible to oxidation by atmospheric oxygen. When exposed to air, it loses two electrons and two protons, converting into a highly reactive quinone imine intermediate (2)[2]. Causality: This conjugated quinone imine can further polymerize or react with nucleophiles, causing the visible color shift. Solution: Oxygen exposure drives this redox reaction. You must displace oxygen by purging your storage vials with an inert gas (Argon or Nitrogen) and store them at -80°C (3)[3].

Q: Is this compound sensitive to ambient laboratory light? A: Yes, it is highly photosensitive. Similar to other diclofenac derivatives, exposure to UV and visible light triggers photolytic degradation, specifically intramolecular photocyclization to form carbazole derivatives or photodechlorination (4)[4]. Causality: Photons provide the activation energy required to break the carbon-chlorine bonds. Solution: Always use amber vials or wrap tubes in aluminum foil to block photon transmittance.

Mechanistic Pathways of Degradation

DegradationPathways Lactam 1-(2,6-Dichloro-4-hydroxyphenyl) -1,3-dihydroindol-2-one Hydrolysis Hydrolysis (pH > 7.0) Lactam->Hydrolysis Oxidation Oxidation (O2 Exposure) Lactam->Oxidation Photolysis Photolysis (UV/Vis Light) Lactam->Photolysis Product1 4'-Hydroxydiclofenac (Ring Opening) Hydrolysis->Product1 Product2 Quinone Imine Reactive Metabolite Oxidation->Product2 Product3 Carbazole Derivatives (Dechlorination) Photolysis->Product3

Caption: Logical relationship of the three primary degradation pathways of 4'-hydroxydiclofenac lactam.

Quantitative Data: Storage & Stability Parameters

To ensure reproducibility, adhere strictly to the quantitative limits outlined below.

Table 1: Degradation Triggers & Preventive Measures

Degradation PathwayTrigger / CatalystMechanistic ResultPreventive Measure
Hydrolysis pH > 7.0 (Aqueous)Lactam ring opening to 4'-OH-diclofenacUse anhydrous DMSO; keep pH < 6.0 if aqueous
Oxidation O2 ExposureConversion to Quinone ImineArgon/N2 purge; -80°C storage
Photolysis UV/Vis LightDechlorination / Carbazole formationAmber vials; foil wrapping

Table 2: Recommended Storage Parameters

Storage StateSolventTemperatureAtmosphereMax Shelf-Life
Solid Powder N/A-20°CDesiccated, Dark3 Years
Stock Solution Anhydrous DMSO-80°CArgon/Nitrogen6 Months
Working Aliquot Anhydrous DMSO-20°CArgon/Nitrogen1 Month
Assay Dilution Buffer (pH < 6.5)4°CAmbient (Dark)< 4 Hours

Standard Operating Procedures (SOP): Optimal Sample Preparation

To ensure a self-validating system—where the failure of one step does not compromise the entire batch—follow this strict workflow. By aliquoting into single-use volumes, we eliminate freeze-thaw cycles. This guarantees that each vial provides pristine baseline conditions without cumulative oxidative or hydrolytic stress.

Step-by-Step Methodology:

  • Inert Weighing: Weigh the solid powder inside a glove box or under a gentle stream of nitrogen to prevent atmospheric moisture condensation.

  • Anhydrous Dissolution: Dissolve the compound in strictly anhydrous DMSO (Water content ≤0.005%). The absence of water completely arrests the hydrolytic pathway.

  • Single-Use Aliquoting: Divide the stock solution into small, single-use amber glass vials (e.g., 50 µL to 100 µL per vial). Do not use clear plastic microcentrifuge tubes, as they are oxygen-permeable and transmit UV light.

  • Inert Gas Purging: Gently blow Argon or Nitrogen gas over the liquid surface in each vial for 5-10 seconds before capping. This displaces the heavier oxygen, neutralizing the oxidative quinone imine pathway.

  • Cryopreservation: Immediately transfer the sealed vials to a -80°C freezer.

Workflow Step1 1. Weigh Compound (Inert Atmosphere) Step2 2. Dissolve in Anhydrous DMSO (Protect from Light) Step1->Step2 Step3 3. Aliquot into Amber Vials (Single-Use Volumes) Step2->Step3 Step4 4. Purge with Argon/Nitrogen (Displace Oxygen) Step3->Step4 Step5 5. Cryopreserve at -80°C (Long-Term Storage) Step4->Step5

Caption: Step-by-step experimental workflow for the preparation and cryopreservation of stock solutions.

References

  • The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed (nih.gov).
  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites - ACS Publications.
  • Degradation of Diclofenac Diethylamine: A Comprehensive Technical Guide - BenchChem.
  • 4'-Hydroxy diclofenac | Drug Metabolite - MedChemExpress.

Sources

Troubleshooting

Refining mass spectrometry parameters for diclofenac impurity 57 detection

Welcome to the technical support center for the analysis of diclofenac and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of diclofenac and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for refining mass spectrometry parameters, with a specific focus on the detection of a common diclofenac degradant. While often referred to by various internal laboratory identifiers, for the purpose of this guide, we will focus on the well-characterized Diclofenac Impurity C , also known as {2-[(2,6-Dichlorophenyl)amino]phenyl}methanol[1][2]. The principles and methodologies discussed herein are broadly applicable to other related impurities.

Understanding the Analyte: Diclofenac Impurity C

Before optimizing mass spectrometry parameters, a fundamental understanding of the target analyte is crucial. Diclofenac Impurity C is a primary alcohol derivative of diclofenac.[3][4]

ParameterValueSource
Chemical Name {2-[(2,6-Dichlorophenyl)amino]phenyl}methanol
Synonyms Diclofenac Alcohol analog, o-(2,6-Dichloroanilino)benzyl Alcohol[1][5]
CAS Number 27204-57-5[1][2]
Molecular Formula C₁₃H₁₁Cl₂NO[1][5]
Molecular Weight 268.14 g/mol [1][5]

This impurity is structurally similar to diclofenac but lacks the carboxylic acid group, which significantly influences its ionization behavior in the mass spectrometer.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing a signal for Diclofenac Impurity 57 (Impurity C) in my initial screening. What are the most likely causes?

A1: This is a common issue, and the solution often lies in the ionization mode and source conditions.

  • Ionization Polarity: Unlike the parent drug, diclofenac, which is readily ionized in negative mode due to its acidic carboxylic acid group, Impurity C lacks this functional group. Therefore, it will exhibit a much stronger signal in positive ionization mode . The primary amine and the alcohol group are more amenable to protonation.

  • Mobile Phase pH: Ensure your mobile phase is slightly acidic to promote protonation. A mobile phase containing 0.1% formic acid is a good starting point.

  • Adduct Formation: In positive mode, look for the protonated molecule [M+H]⁺. However, be aware of other common adducts such as sodium [M+Na]⁺ and potassium [M+K]⁺, especially if using glass vials or if there are trace levels of these salts in your mobile phase.[6]

Q2: What are the expected precursor ions for Diclofenac Impurity C in positive ESI-MS?

A2: Based on its molecular weight of 268.14 g/mol , you should be targeting the following precursor ions for MS/MS analysis:

Ion SpeciesTheoretical m/zNotes
[M+H]⁺ 269.03Primary target for fragmentation.
[M+Na]⁺ 291.01Common adduct, can be more stable than [M+H]⁺.
[M+K]⁺ 306.99Less common but possible.
[M+NH₄]⁺ 286.06Possible if using an ammonium salt buffer.
Q3: I have a peak at the correct m/z for the [M+H]⁺ of Impurity C, but I'm struggling to get consistent fragmentation for MRM development. What should I do?

A3: Fragmentation of Impurity C can be less energetic compared to diclofenac. Here’s a systematic approach to optimize your fragmentation parameters:

Step-by-Step Protocol for Fragmentation Optimization:

  • Infusion Analysis: If possible, perform a direct infusion of a certified reference standard of Diclofenac Impurity C (available from suppliers like MilliporeSigma and Epichem) to establish the optimal collision energy (CE).[5]

  • Ramped Collision Energy: If direct infusion is not feasible, set up an experiment where the collision energy is ramped over a range (e.g., 5-40 eV) during a liquid chromatography (LC) injection. This will allow you to observe which product ions are formed at different energy levels.

  • Expected Fragmentation Pathways: The fragmentation of the protonated molecule (m/z 269.03) is likely to involve the loss of water from the benzyl alcohol group and cleavage around the secondary amine bridge. Look for characteristic losses. While specific fragmentation data for Impurity C is not abundant in the literature, we can predict likely fragments based on its structure and general fragmentation rules.

  • Product Ion Scan: Acquire a full product ion scan to identify all potential fragment ions. From this, select the most intense and specific fragments for your Multiple Reaction Monitoring (MRM) transitions.

Troubleshooting Logic for Fragmentation:

fragmentation_troubleshooting start Low/Inconsistent Fragmentation check_precursor Is the Precursor Ion ([M+H]+) Stable and Abundant? start->check_precursor adjust_source Optimize Source Parameters (e.g., Capillary Voltage, Gas Flow) check_precursor->adjust_source No optimize_ce Systematically Ramp Collision Energy (CE) check_precursor->optimize_ce Yes adjust_source->check_precursor low_ce Low CE (5-15 eV) Look for loss of H₂O (m/z 251.02) optimize_ce->low_ce mid_ce Mid CE (15-25 eV) Look for cleavage at C-N bond optimize_ce->mid_ce high_ce high_ce optimize_ce->high_ce select_transitions Select 2-3 Stable and Intense Product Ions for MRM low_ce->select_transitions mid_ce->select_transitions high_ce->select_transitions simultaneous_analysis cluster_lc LC Method cluster_ms MS Method lc_params Column: C18 Mobile Phase: ACN/H₂O with 0.1% Formic Acid Gradient Elution ms_params Polarity Switching Enabled lc_params->ms_params Single Injection pos_mode Positive Mode Analyte: Impurity C Precursor: m/z 269.03 ms_params->pos_mode neg_mode Negative Mode Analyte: Diclofenac Precursor: m/z 294.01 ms_params->neg_mode

Sources

Optimization

Technical Support Center: Optimizing Synthesis Yield of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one

Welcome to the Synthesis Optimization Portal. As a Senior Application Scientist, I frequently see researchers struggle with the chemoselectivity of this specific diclofenac metabolite.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Optimization Portal. As a Senior Application Scientist, I frequently see researchers struggle with the chemoselectivity of this specific diclofenac metabolite. The target molecule—commonly known as 4'-hydroxydiclofenac lactam—is formed via the intramolecular amidation of 4'-hydroxydiclofenac.

While the synthesis of the parent diclofenac lactam routinely achieves >90% yield using harsh activating agents like thionyl chloride[1][2], the presence of the highly reactive 4'-hydroxyl group on the phenyl ring introduces significant chemoselectivity challenges. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to help you achieve high-purity yields.

Mechanistic Overview & Causality

The fundamental challenge in synthesizing 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one lies in the competing nucleophiles within the starting material. When the carboxylic acid of 4'-hydroxydiclofenac is activated, the molecule can undergo two primary pathways:

  • Intramolecular N-acylation (Desired): The secondary amine attacks the activated carbonyl to form the 5-membered indolin-2-one ring.

  • Intermolecular O-acylation (Undesired): The unprotected 4'-phenolic hydroxyl group of one molecule attacks the activated carbonyl of another, leading to a cascade of esterification and oligomerization.

To force the reaction down the desired pathway, we must manipulate the reaction kinetics. By utilizing mild carbodiimide coupling agents (like EDC·HCl) instead of acyl chlorides, and by running the reaction at high dilution, we thermodynamically disfavor bimolecular collisions (oligomerization) and kinetically favor unimolecular cyclization.

SynthesisPathway SM 4'-Hydroxydiclofenac (Starting Material) Dilute High Dilution (0.01 M) EDC·HCl + HOBt SM->Dilute Optimized Route Harsh High Conc. / SOCl2 Harsh Activation SM->Harsh Suboptimal Route ActiveEster HOBt Active Ester (Chemoselective) Dilute->ActiveEster AcylChloride Acyl Chloride (Highly Reactive) Harsh->AcylChloride Lactam 1-(2,6-Dichloro-4-hydroxyphenyl) -1,3-dihydroindol-2-one ActiveEster->Lactam Intramolecular N-attack AcylChloride->Lactam Minor Pathway Oligomer O-Acylation & Oligomerization Byproducts AcylChloride->Oligomer Intermolecular O-attack

Chemoselective synthesis pathway for 4'-hydroxydiclofenac lactam.

Troubleshooting Guide & FAQs

Q1: Why is my cyclization yield stalling below 20% when using SOCl₂ or oxalyl chloride? A1: Thionyl chloride (SOCl₂) is a harsh activating agent. While it works flawlessly for standard diclofenac lactamization[2], applying it to 4'-hydroxydiclofenac leads to the chlorination of the electron-rich phenol ring and rapid intermolecular esterification. You must switch to a milder, chemoselective coupling agent (e.g., EDC·HCl) to prevent these side reactions.

Q2: I am using EDC·HCl, but I still observe significant polymeric byproducts on my TLC plate. How can I fix this? A2: The nucleophilicity of the secondary amine in the diclofenac scaffold is heavily sterically hindered by the two ortho-chloro groups. If your reaction concentration is too high, the unhindered 4'-hydroxyl group will outcompete the amine. Dilute your reaction to 0.01 M in dichloromethane. This extreme dilution physically separates the molecules, making the intramolecular attack the only statistically probable reaction.

Q3: Can I synthesize the lactam directly via microbial biotransformation to avoid complex chemical steps? A3: Yes, but it is not viable for preparative-scale synthesis. Microbial models (e.g., Rhizopus stolonifer or Mycobacterium species) naturally metabolize diclofenac into 4'-hydroxydiclofenac and its lactam[3][4]. However, the lactam is typically a minor or "dead-end" metabolite produced in trace amounts[5]. Chemical synthesis remains the only practical route for generating pharmacological quantities.

Q4: My isolated product degrades over time in solution. What is causing this? A4: The indolin-2-one ring is highly susceptible to base-catalyzed hydrolysis. While diclofenac lactams are stable under acidic conditions, they rapidly revert to the open-ring carboxylic acid under alkaline conditions[6]. Ensure that your glassware is free of residual base and that your final aqueous workup uses a slightly acidic buffer (e.g., saturated NH₄Cl).

Troubleshooting Issue Low Yield of Lactam (< 40%) Check1 Are you using SOCl2 or Oxalyl Chloride? Issue->Check1 Fix1 Switch to EDC·HCl/HOBt to prevent chlorination Check1->Fix1 Yes Check2 Is the reaction concentration > 0.1 M? Check1->Check2 No Fix2 Dilute to 0.01 M to disfavor oligomerization Check2->Fix2 Yes Check3 Was strong base used during workup? Check2->Check3 No Fix3 Use saturated NH4Cl; base hydrolyzes lactam Check3->Fix3 Yes

Troubleshooting decision tree for optimizing lactamization yield.

Validated Experimental Protocol

The following protocol relies on a self-validating system : By enforcing high dilution and utilizing a mild active ester intermediate, the system inherently starves the oligomerization pathway. If the reaction remains clear and non-viscous, the chemoselectivity parameters are functioning correctly.

High-Yield Synthesis via EDC/HOBt Coupling
  • Preparation & Dilution: Dissolve 4'-hydroxydiclofenac (1.0 eq, synthesized via Ullmann coupling[7]) in anhydrous dichloromethane (DCM) to achieve a strict concentration of 0.01 M . Causality: This extreme dilution is the critical variable that prevents intermolecular O-acylation.

  • Activation: Cool the solution to 0 °C under an inert nitrogen atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Causality: HOBt reacts with the O-acylisourea intermediate to form an active ester that is highly reactive toward amines but relatively stable against phenols.

  • Catalysis & Cyclization: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and a catalytic amount of DMAP (0.1 eq). Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 12 hours.

  • Self-Validation Check: Spot the reaction on a TLC plate (Hexanes:EtOAc 6:4). You should observe the disappearance of the starting material and the emergence of a single, higher-Rf spot. Multiple trailing spots indicate that your dilution was insufficient and oligomerization has occurred.

  • pH-Controlled Workup: Quench the reaction with saturated aqueous NH₄Cl. Causality: Maintaining a slightly acidic pH prevents the base-catalyzed hydrolysis of the newly formed lactam ring[6]. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the target lactam as an off-white solid.

Quantitative Yield Data

The table below summarizes the expected yields based on the chosen coupling methodology and reaction parameters.

Coupling Agent / MethodConcentrationPhenol ProtectionMajor Observed ByproductIsolated Yield
SOCl₂ / Reflux0.5 MNoChlorinated oligomers< 15%
DCC / DMAP0.1 MNoIntermolecular esters45%
EDC·HCl / HOBt 0.01 M No Trace unreacted SM 82%
EDC·HCl / DMAP0.1 MYes (TBS ether)None (Requires Deprotection)88% (over 2 steps)
Microbial BiotransformationN/AN/A4'-OH-Diclofenac (Major)< 5%

References

  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.
  • CN105037241B - The synthesis technique of 1 (2,6 dichlorophenyl)
  • Source: nih.
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Method Validation for the Quantification of 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one in Serum

For Researchers, Scientists, and Drug Development Professionals The validation of bioanalytical methods is a critical component of the drug development process, ensuring that the data generated is reliable and reproducib...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The validation of bioanalytical methods is a critical component of the drug development process, ensuring that the data generated is reliable and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4] These guidelines provide a framework for the validation of key parameters, including accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1][3] This guide will adhere to these principles, offering a practical comparison of commonly employed analytical methods.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical method is a critical decision that influences the quality and reliability of your data. The primary techniques for small molecule quantification in biological fluids are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method possesses distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.

Table 1: High-Level Comparison of Analytical Methods

FeatureHPLC-UVLC-MS/MSELISA
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of precursor and product ions.Antigen-antibody binding with enzymatic signal amplification.
Sensitivity Moderate (ng/mL to µg/mL).High to Very High (pg/mL to ng/mL).[5]High (pg/mL to ng/mL).[6]
Selectivity Moderate; susceptible to interference from co-eluting compounds.Very High; based on both retention time and specific mass transitions.[7]High; dependent on antibody specificity.
Throughput Moderate.High, especially with automated sample preparation.High, particularly for large numbers of samples.
Cost Low to Moderate.High.Moderate.
Flexibility High; adaptable to a wide range of analytes.High; can often be multiplexed to analyze multiple compounds simultaneously.Low; requires a specific antibody for each analyte.

In-Depth Methodologies and Validation Strategies

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely accessible technique for the quantification of small molecules. Its utility for 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one is contingent on the compound possessing a suitable chromophore for UV detection.

  • Sample Preparation: Due to the complexity of the serum matrix, a thorough sample cleanup is essential to minimize interference.[8][9]

    • Protein Precipitation: A straightforward and rapid method.[7][9] To 100 µL of serum, add 300 µL of a cold organic solvent such as acetonitrile or methanol. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant for analysis.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than protein precipitation.[9][10] To 100 µL of serum, add a suitable immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex to facilitate extraction of the analyte into the organic phase. Centrifuge to separate the layers. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample pre-concentration.[10] Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water. Load the pre-treated serum sample. Wash the cartridge to remove interferences. Elute the analyte with a suitable organic solvent. Evaporate the eluate and reconstitute.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.[11]

    • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

    • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one. This would need to be determined experimentally.

  • Method Validation:

    • Linearity: Prepare a series of calibration standards in blank serum and analyze them to establish the concentration range over which the detector response is proportional to the analyte concentration.[12]

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day) to assess the accuracy and precision of the method.[12][13]

    • Selectivity: Analyze blank serum samples from multiple sources to ensure that endogenous components do not interfere with the analyte peak.[12]

    • Stability: Evaluate the stability of the analyte in serum under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis serum Serum Sample precip Protein Precipitation (e.g., Acetonitrile) serum->precip Choose one lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) serum->lle Choose one spe Solid-Phase Extraction (e.g., C18 Cartridge) serum->spe Choose one hplc HPLC System (C18 Column, Gradient Elution) precip->hplc lle->hplc spe->hplc uv UV Detector hplc->uv data Data Acquisition & Quantification uv->data

Caption: General workflow for HPLC-UV analysis of serum samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[1] It is particularly well-suited for quantifying low concentrations of drugs and their metabolites in complex biological matrices.

  • Sample Preparation: The same techniques as for HPLC-UV (protein precipitation, LLE, SPE) can be used. Protein precipitation is often sufficient for LC-MS/MS due to the high selectivity of the detector.[5][7][14]

  • Chromatographic Conditions:

    • Column: A shorter, smaller particle size column (e.g., 50 mm x 2.1 mm, 1.9 µm) is often used to achieve faster run times.

    • Mobile Phase: Similar to HPLC-UV, a gradient of aqueous buffer and organic modifier is used.

    • Flow Rate: A lower flow rate (e.g., 0.2-0.5 mL/min) is typical for smaller ID columns.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion that is formed upon fragmentation.[5] This provides a high degree of specificity.

    • Optimization: The MS parameters, including the precursor and product ions, collision energy, and other source parameters, must be optimized for 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one.

  • Method Validation: The validation parameters are the same as for HPLC-UV, but the acceptance criteria for sensitivity (Lower Limit of Quantification, LLOQ) are typically much lower.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample precip Protein Precipitation serum->precip lc LC System (Fast Separation) precip->lc ms Tandem Mass Spectrometer (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Streamlined workflow for LC-MS/MS analysis of serum.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be very sensitive and specific. However, it requires the development of a specific antibody that recognizes 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one, which can be a time-consuming and expensive process. Commercially available kits are a more practical option if available.[6][15]

  • Plate Coating: A known amount of 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one is coated onto the wells of a microplate.

  • Sample and Antibody Incubation: Serum samples (or standards) are mixed with a specific primary antibody against the analyte and added to the wells. The free analyte in the sample competes with the coated analyte for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

  • Standard Curve: A standard curve is generated using a series of known concentrations of the analyte.

  • Specificity: The cross-reactivity of the antibody with structurally related compounds should be assessed.

  • Precision and Accuracy: Assessed using QC samples.

  • Matrix Effects: The influence of the serum matrix on the assay performance should be evaluated.

ELISA_Workflow cluster_steps Competitive ELISA Steps coat Coat Plate with Analyte add_sample_ab Add Sample/Standard & Primary Antibody coat->add_sample_ab wash1 Wash add_sample_ab->wash1 add_sec_ab Add Enzyme-Linked Secondary Antibody wash1->add_sec_ab wash2 Wash add_sec_ab->wash2 add_sub Add Substrate wash2->add_sub read Read Absorbance add_sub->read

Caption: Key steps in a competitive ELISA for small molecule detection.

Performance Data Comparison

The following table summarizes the expected performance characteristics for each method, based on typical validation results for small molecule quantification in serum.

Table 2: Comparison of Method Validation Parameters

ParameterHPLC-UVLC-MS/MSELISA
Lower Limit of Quantification (LLOQ) 10-100 ng/mL0.05-1 ng/mL[14]0.1-10 ng/mL
Upper Limit of Quantification (ULOQ) 1000-10000 ng/mL100-1000 ng/mL50-500 ng/mL
Linearity (r²) > 0.99> 0.99[16][17]> 0.98
Intra-day Precision (%CV) < 15%< 15%< 15%
Inter-day Precision (%CV) < 15%< 15%< 20%
Accuracy (% Bias) ± 15%± 15%± 20%

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one in serum depends on the specific requirements of your study.

  • For early-stage discovery and non-regulated studies where high sensitivity is not paramount, HPLC-UV offers a cost-effective and reliable solution.

  • For regulated preclinical and clinical studies , where high sensitivity, selectivity, and a wide dynamic range are essential, LC-MS/MS is the method of choice. Its robustness and ability to meet stringent regulatory requirements make it the industry standard.[1]

  • For high-throughput screening or studies with a very large number of samples , a validated ELISA kit, if available, can be a highly efficient option. However, the initial investment in antibody development and validation can be substantial if a commercial kit is not available.

Ultimately, a thorough method validation according to FDA or EMA guidelines is mandatory, regardless of the platform chosen, to ensure the integrity and reliability of the data that will support your drug development program.[1][2][3][4]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Vertex AI Search.
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  • Bio-Techne. Human Indoleamine 2,3-dioxygenase/IDO DuoSet ELISA (DY6030B-05).
  • Hilaris. A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues.
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  • Atlantis Press.
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  • PubChem. 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one.
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  • LGC Standards. 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one.
  • Shimadzu.
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  • LCGC International.
  • National Center for Biotechnology Information. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots.
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  • Bentham Science. Synthesis, in Vitro and in Vivo Anticancer Activity of Hybrids of 3- Hydroxy-indolin-2-one and 2,3-Dihydroquinolin-4(1H)-one.
  • ResearchGate. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells.

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Comparative

A Comparative Guide to Key Diclofenac Metabolites: 4'-hydroxydiclofenac vs. 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one

Abstract Diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Understanding the distinct characteristi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Understanding the distinct characteristics of these metabolites is crucial for a comprehensive assessment of the drug's efficacy, safety, and toxicological profile. This guide provides an in-depth comparison of two significant metabolites: 4'-hydroxydiclofenac, the primary oxidative metabolite, and its cyclized lactam counterpart, 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one. We will explore their formation pathways, structural differences, comparative bioactivity, and toxicological implications, supported by experimental data and detailed analytical protocols for their differentiation.

Introduction: The Metabolic Fate of Diclofenac

Diclofenac is primarily metabolized in the liver through two main pathways: hydroxylation mediated by cytochrome P450 (CYP) enzymes and acyl glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs).[1][2] The most prominent oxidative metabolite is 4'-hydroxydiclofenac, formed predominantly by the CYP2C9 isozyme.[3][4][5] This metabolite, along with others, contributes to the overall pharmacological and toxicological footprint of diclofenac. Further metabolic processing can lead to the formation of reactive intermediates, such as benzoquinone imines, which are implicated in the rare but serious hepatotoxicity associated with the parent drug.[1][6]

This guide focuses on the comparison between 4'-hydroxydiclofenac and a structurally related but distinct metabolite, 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one. This latter compound is the lactam (an intramolecular cyclic amide) of 4'-hydroxydiclofenac. The formation of this lactam represents a key structural transformation that can significantly alter the molecule's physicochemical properties, biological activity, and analytical signature.

Metabolic Formation and Structural Divergence

The journey from the parent drug, diclofenac, to these two metabolites involves sequential enzymatic and chemical transformations.

  • Step 1: Hydroxylation to 4'-hydroxydiclofenac: The process begins with the regioselective oxidation of diclofenac, where a hydroxyl group is added to the 4' position of the dichlorophenyl ring. This reaction is almost exclusively catalyzed by CYP2C9.[3][5][7] The resulting metabolite, 4'-hydroxydiclofenac, retains the core structure of diclofenac but with increased polarity due to the added hydroxyl group.[8]

  • Step 2: Lactamization to 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one: Following its formation, 4'-hydroxydiclofenac can undergo an intramolecular cyclization. The carboxylic acid side chain attacks the secondary amine, leading to the elimination of a water molecule and the formation of a five-membered lactam ring. This creates the oxindole structure of 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one.[9] This transformation neutralizes the acidic carboxylic acid group, fundamentally changing the molecule's properties.

The key structural difference lies in the presence of an open carboxylic acid side chain in 4'-hydroxydiclofenac versus the closed, neutral lactam ring in its cyclized form.

G cluster_0 Metabolic Pathway Diclofenac Diclofenac Metabolite1 4'-hydroxydiclofenac (Carboxylic Acid) Diclofenac->Metabolite1 CYP2C9 (Hydroxylation) Metabolite2 1-(2,6-Dichloro-4-hydroxyphenyl)- 1,3-dihydroindol-2-one (Lactam) Metabolite1->Metabolite2 Intramolecular Cyclization (Lactamization)

Caption: Metabolic conversion of Diclofenac to its primary hydroxylated and lactam metabolites.

Comparative Physicochemical and Pharmacological Profiles

The structural change from a carboxylic acid to a lactam has profound implications for the molecule's properties and biological activity. While both are metabolites of diclofenac, their effects can differ significantly.

Table 1: Comparative Data Summary

Property4'-hydroxydiclofenac1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-oneReference
Molecular Formula C₁₄H₁₁Cl₂NO₃C₁₄H₉Cl₂NO₂[8][9]
Molecular Weight 312.15 g/mol 294.14 g/mol [9][10]
Functional Group Carboxylic Acid, PhenolLactam, Phenol[8][9]
Bioactivity Active metabolite with anti-inflammatory and analgesic properties.[10][11]Generally considered to have significantly lower pharmacological activity.[12][13][10][11][12][13]
COX Inhibition Specifically blocks COX-2 activity, suppressing PGE2 formation.[10][14]Much weaker inhibitor of prostaglandin synthesis compared to diclofenac.[12][10][12][14]
Toxicity Profile Can be further oxidized to a reactive quinone imine, contributing to hepatotoxicity.[6][7] Also contributes to mitochondrial toxicity by inhibiting ATP synthesis.[15]Toxicity profile is less characterized but presumed lower due to reduced reactivity.[6][7][15]
Pharmacological Activity

4'-hydroxydiclofenac is not merely an inactive byproduct; it is an active metabolite that retains anti-inflammatory and analgesic properties.[11][16] It actively suppresses prostaglandin E2 (PGE2) formation by specifically inhibiting COX-2 activity.[10][14][17] However, its potency is significantly lower than that of the parent drug, diclofenac.[12] In contrast, studies on the pharmacological properties of diclofenac metabolites have shown that compounds like the lactam form are substantially less potent, with anti-inflammatory and analgesic activity at least 10 times lower than diclofenac itself.[12][13]

Toxicological Implications

The toxicity of diclofenac is closely linked to its metabolic bioactivation.[1][5] The 4'-hydroxy metabolite plays a central role in this process. It can be further oxidized to form a reactive 1',4'-benzoquinone imine metabolite.[6][7] This electrophilic species can deplete cellular glutathione and form covalent adducts with cellular proteins, which is a key mechanism proposed for diclofenac-induced hepatotoxicity.[1][7] Furthermore, 4'-hydroxydiclofenac has been shown to be a potent inhibitor of mitochondrial ATP synthesis, contributing to drug-induced liver injury (DILI).[15]

The lactam metabolite, 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one, lacks the carboxylic acid group necessary for forming reactive acyl glucuronides and its potential to form quinone imines is altered. While its specific toxicity has been less studied, it is generally considered to be a less toxic detoxification product compared to the reactive intermediates derived from 4'-hydroxydiclofenac.

Experimental Protocols for Analysis and Evaluation

Differentiating and quantifying these two metabolites in a complex biological matrix requires robust analytical methods. Furthermore, assessing their biological impact necessitates specific cell-based assays.

Protocol 1: LC-MS/MS Quantification in Human Plasma

This protocol describes a method for the simultaneous quantification of 4'-hydroxydiclofenac and its lactam metabolite in human plasma, a common workflow in pharmacokinetic studies. The choice of LC-MS/MS is based on its high sensitivity and specificity, which is essential for distinguishing between structurally similar compounds.[18][19]

Rationale: A simple protein precipitation is chosen for sample preparation due to its speed and efficiency in removing the bulk of plasma proteins.[18] Reversed-phase chromatography is selected to separate the metabolites based on polarity. Electrospray ionization (ESI) in negative mode is optimal for the acidic 4'-hydroxydiclofenac, while the lactam can also be monitored, though positive mode might offer better sensitivity for it. Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition for each analyte.

G cluster_1 LC-MS/MS Workflow Start Plasma Sample (200 µL) Step1 Add 600 µL Acetonitrile with Internal Standard Start->Step1 Protein Precipitation Step2 Vortex & Centrifuge (10 min @ 14,000 rpm) Step1->Step2 Mixing & Separation Step3 Collect Supernatant Step2->Step3 Extraction Step4 Inject 5 µL onto LC-MS/MS System Step3->Step4 Analysis End Data Acquisition & Quantification Step4->End

Caption: Workflow for the quantification of diclofenac metabolites in plasma samples.

Methodology:

  • Sample Preparation:

    • To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated 4'-hydroxydiclofenac[20]).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions:

      • 4'-hydroxydiclofenac: Q1: 310.0 -> Q3: 266.0

      • Lactam Metabolite: Q1: 292.0 -> Q3: 228.1

      • (Note: Transitions should be optimized empirically on the specific instrument used)

  • Validation:

    • The method must be validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines.[21] A calibration curve should be prepared in blank plasma over the expected concentration range.

Protocol 2: In Vitro Cytotoxicity Assessment in HepG2 Cells

This protocol outlines a method to compare the cytotoxic potential of the two metabolites using a human liver carcinoma cell line (HepG2), a standard model for hepatotoxicity studies.[22]

Rationale: The Lactate Dehydrogenase (LDH) release assay is selected as a primary endpoint for cytotoxicity.[23][24][25] LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[23][26] This assay provides a reliable measure of cell death. The choice of HepG2 cells is based on their human liver origin and their use in foundational toxicology screening.[22]

Methodology:

  • Cell Culture:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare stock solutions of 4'-hydroxydiclofenac and its lactam metabolite in DMSO. Serially dilute the compounds in culture medium to achieve final concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for:

      • Vehicle Control: Medium with DMSO only.

      • Untreated Control: Medium only.

      • Maximum Lysis Control: Add lysis buffer (provided in commercial LDH kits) 1 hour before the endpoint.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • LDH Measurement:

    • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) from a commercial kit (e.g., CyQUANT™ LDH Cytotoxicity Assay) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Untreated Control LDH activity) / (Maximum Lysis LDH activity - Untreated Control LDH activity)] * 100

    • Plot the % cytotoxicity against compound concentration to determine the CC₅₀ (concentration causing 50% cell death).

Conclusion

The comparison between 4'-hydroxydiclofenac and its cyclized lactam, 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one, highlights the critical role of metabolic transformations in defining the biological profile of a drug. While 4'-hydroxydiclofenac is an active metabolite that contributes to both the therapeutic effect and the toxic potential of diclofenac, its lactamization represents a significant detoxification step. The conversion of the reactive carboxylic acid into a stable lactam ring reduces pharmacological activity and mitigates the risk associated with the formation of toxic downstream metabolites like quinone imines. For researchers in drug development and toxicology, understanding these pathways and possessing the analytical tools to differentiate these species is paramount for accurate safety and efficacy assessments.

References

  • Diclofenac Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

  • 4'-Hydroxydiclofenac | C14H11Cl2NO3 | CID 116545 - PubChem. (URL: [Link])

  • Tang, W. (2003). The metabolism of diclofenac--enzymology and toxicology perspectives. PubMed. (URL: [Link])

  • Tang, W. (2003). The Metabolism of Diclofenac - Enzymology and Toxicology Perspectives. Ingenta Connect. (URL: [Link])

  • Metabolic pathways of diclofenac (DCF) conversion to its oxidative... - ResearchGate. (URL: [Link])

  • Toxicity assessment of Diclofenac and its biodegradation metabolites toward mice. (PDF). (URL: [Link])

  • Intestinal metabolism of diclofenac by polymorphic UGT2B17 correlates with its highly variable pharmacokinetics and safety across populations - PMC. National Institutes of Health. (URL: [Link])

  • The Metabolism of Diclofenac - Enzymology and Toxicology Perspectives. (URL: [Link])

  • Mitochondrial toxicity of diclofenac and its metabolites via inhibition of oxidative phosphorylation (ATP synthesis) in rat liver mitochondria: Possible role in drug induced liver injury (DILI) - PubMed. National Institutes of Health. (URL: [Link])

  • 4'-HYDROXYDICLOFENAC - Inxight Drugs. (URL: [Link])

  • Biotransformation Changes Bioaccumulation and Toxicity of Diclofenac in Aquatic Organisms | Environmental Science & Technology - ACS Publications. (URL: [Link])

  • Formation of a Toxic Quinoneimine Metabolite from Diclofenac: A Quantum Chemical Study. (URL: [Link])

  • Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed. National Institutes of Health. (URL: [Link])

  • 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one - PubChem. (URL: [Link])

  • LC-MS/MS METHOD FOR THE QUANTIFICATION OF DICLOFENAC FROM HUMAN PLASMA AND ITS APPLICATION TO PHARMACOKINETIC STUDIES. (PDF). (URL: [Link])

  • Clinical Pharmacology of Diclofenac - Biomedical Journal of. (URL: [Link])

  • Simultaneous determination of diclofenac, its human metabolites and microbial nitration/nitrosation transformation products in wastewaters by liquid chromatography/quadrupole-linear ion trap mass spectrometry - PubMed. National Institutes of Health. (URL: [Link])

  • 4'-Hydroxy diclofenac|CAS 64118-84-9 - DC Chemicals. (URL: [Link])

  • CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF DICLOFENAC IN HUMAN BIOLOGICAL SAMPLES: A MINI REVIEW. (URL: [Link])

  • Characterization of drug metabolites and cytotoxicity assay simultaneously using an integrated microfluidic device - Lab on a Chip (RSC Publishing) DOI:10.1039/B809117J. (URL: [Link])

  • Spectrophotometric Determination of Diclofenac Sodium Via Oxidation Reactions. (URL: [Link])

  • The Metabolism of Diclofenac - Enzymology and Toxicology Perspectives - ResearchGate. (URL: [Link])

  • The Metabolism of Diclofenac - Enzymology and Toxicology Perspectives. (URL: [Link])

  • Bioactivation of Diclofenac in Vitro and in Vivo : Correlation to Electrochemical Studies. (URL: [Link])

  • Diclofenac metabolic profile following in vitro percutaneous absorption through viable human skin - PubMed. National Institutes of Health. (URL: [Link])

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Validation

A Guide to the Validation of an LC-MS/MS Method for the Quantification of Diclofenac Impurity C in Accordance with ICH Q2(R1) Guidelines

This guide provides a comprehensive, technically detailed framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a critical diclofenac impurity. It is...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically detailed framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a critical diclofenac impurity. It is designed for researchers, scientists, and drug development professionals who require a robust, compliant, and scientifically sound analytical procedure.

A Note on Impurity Nomenclature: The request specified "diclofenac impurity 57." This is not a standard pharmacopoeial designation. To provide a scientifically grounded and actionable guide, we will focus on Diclofenac EP Impurity C , also known as (2-((2,6-dichlorophenyl)amino)phenyl)methanol (CAS 27204-57-5).[][2][3][4][5] This is a well-characterized and relevant process impurity, making it an excellent model for demonstrating the rigorous validation process mandated by international guidelines.

Part 1: The Analytical Imperative: Why LC-MS/MS for Impurity Profiling?

Controlling impurities in active pharmaceutical ingredients (APIs) like diclofenac is paramount to ensuring drug safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate that analytical procedures used for quantifying these impurities be thoroughly validated to prove they are fit for purpose.[6][7][8]

Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), can harbor various impurities originating from its synthesis or degradation.[9][10] Diclofenac Impurity C, where the carboxylic acid moiety of the parent drug is reduced to an alcohol, represents a significant analytical challenge due to its structural similarity to the API.

The Method of Choice: LC-MS/MS

For quantifying trace-level impurities in the presence of a high-concentration API, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard. Its power lies in the combination of two highly selective techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides physical separation of the impurity from the API and other components based on their physicochemical properties (e.g., polarity).

  • Tandem Mass Spectrometry (MS/MS): Offers an orthogonal level of specificity by selectively monitoring a unique precursor-to-product ion transition for the target analyte, effectively filtering out background noise.[11]

This dual selectivity is essential for achieving the low detection and quantification limits required for impurity analysis.[12][13][14]

Part 2: The Validation Blueprint: Adhering to ICH Q2(R1)

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[6][15] The ICH Q2(R1) guideline provides a harmonized framework for this process, outlining the specific performance characteristics that must be evaluated.[7][8][16]

Our validation strategy for Diclofenac Impurity C will encompass the following key parameters.

System Suitability

Before any validation run, system suitability tests (SSTs) are performed to ensure the LC-MS/MS system is performing correctly. This is a non-negotiable prerequisite.

  • Protocol: A standard solution containing a known concentration of Diclofenac Impurity C is injected multiple times (typically n=5 or 6).

  • Acceptance Criteria:

    • Peak Area Precision: Relative Standard Deviation (%RSD) ≤ 5.0%.

    • Retention Time Precision: %RSD ≤ 2.0%.

    • Signal-to-Noise (S/N): ≥ 10 for a solution at the Limit of Quantitation (LOQ).

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, and matrix components.[6][11]

  • Experimental Approach:

    • Chromatographic Resolution: Analyze a solution containing both diclofenac and Diclofenac Impurity C to ensure baseline separation.

    • Blank Analysis: Inject a diluent or matrix blank to confirm the absence of interfering peaks at the retention time of the analyte.

    • Forced Degradation Study: Subject diclofenac to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[9][10][17] The resulting solutions are analyzed to ensure that none of the degradation products co-elute or interfere with the quantification of Impurity C.

The following diagram illustrates the workflow for establishing specificity.

G cluster_specificity Specificity Validation Workflow start Analyze Blank (Diluent) api_std Analyze API Standard (Diclofenac) start->api_std No Interference? imp_std Analyze Impurity C Standard api_std->imp_std mixed_std Analyze Mixed Standard (API + Impurity C) imp_std->mixed_std Confirm Resolution forced_deg Perform Forced Degradation on API mixed_std->forced_deg analyze_deg Analyze Stressed Samples (Acid, Base, Peroxide, etc.) forced_deg->analyze_deg eval Evaluate Peak Purity & Interference analyze_deg->eval pass Specificity Confirmed eval->pass Pass fail Method Optimization Required eval->fail Fail

Caption: Workflow for confirming method specificity.

Linearity and Range

Linearity demonstrates the proportional relationship between the analyte concentration and the instrument's response over a specified range.[6][18]

  • Protocol: Prepare a series of at least five calibration standards for Diclofenac Impurity C, spanning a range from the LOQ to 120% of the specification limit for the impurity.

  • Data Analysis: Plot the instrument response (peak area) versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.99.[18]

    • Y-intercept: Should be insignificant relative to the response at the LOQ.

    • Residuals: The residuals should be randomly distributed around the x-axis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These parameters define the lower limits of the method's performance.[18][19]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. Often determined as the concentration yielding a signal-to-noise ratio (S/N) of approximately 3:1.

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy.[19] It is typically established at an S/N ratio of 10:1 and confirmed by analyzing samples at this concentration to ensure they meet precision and accuracy criteria (e.g., %RSD ≤ 10%, Recovery 80-120%).

Accuracy

Accuracy reflects the closeness of the measured value to the true value. It is determined by spiking a sample matrix with known amounts of the impurity at different concentration levels.[11]

  • Protocol: Prepare samples by spiking the drug product placebo (or API) with Diclofenac Impurity C at three concentration levels (e.g., LOQ, 100% of specification, and 120% of specification). Analyze each level in triplicate.

  • Calculation: Accuracy is expressed as the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 80.0% to 120.0% for each level.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11][16]

  • Repeatability (Intra-assay precision): The precision of the method over a short interval by the same analyst with the same equipment.

    • Protocol: Analyze six replicate samples of the drug product spiked with Impurity C at 100% of the specification level.

  • Intermediate Precision: Evaluates the effect of random events within a laboratory (different days, different analysts, different equipment).

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not exceed 10.0%.

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[6]

  • Protocol: Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analysis: Analyze a system suitability solution and a spiked sample under each varied condition.

  • Acceptance Criteria: System suitability must pass, and the results of the spiked sample should not significantly deviate from the results obtained under normal conditions.

The relationship between these core validation parameters is visualized below.

G cluster_validation ICH Q2(R1) Validation Parameters cluster_precision Precision Types Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy LOQ LOQ Linearity->LOQ Precision Precision Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision->Intermediate LOD LOD LOQ->LOD Robustness Robustness

Caption: Interrelation of core analytical validation parameters.

Part 3: Data Summary & Acceptance Criteria

All experimental data should be compiled and compared against pre-defined acceptance criteria.

Table 1: Summary of Validation Results for Diclofenac Impurity C

Validation ParameterAcceptance CriterionHypothetical ResultPass/Fail
Specificity No interference at analyte RTNo interference observedPass
Linearity (r²) ≥ 0.990.9992Pass
Range LOQ to 120% of spec.10 ng/mL - 120 ng/mLPass
LOD S/N ≥ 33 ng/mLPass
LOQ S/N ≥ 10; Precision/Accuracy OK10 ng/mLPass
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 103.2%Pass
Precision (Repeatability) %RSD ≤ 10.0%3.1%Pass
Precision (Intermediate) %RSD ≤ 10.0%4.5%Pass
Robustness SST passes; results consistentNo significant impact observedPass

Part 4: Detailed Experimental Protocols

Protocol 1: Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of Diclofenac Impurity C reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the diluent to prepare calibration and QC samples.

  • Sample Preparation: Accurately weigh a portion of the drug substance equivalent to 100 mg of diclofenac into a 50 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Instrumental Parameters

This serves as a typical starting point. Method development and optimization are required.

ParameterSetting
LC System Agilent 1200 or equivalent
MS System Sciex API 4000 or equivalent Triple Quadrupole
Column C18 reverse-phase, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition Hypothetical: m/z 268.1 → 250.1 (Quantifier)
Dwell Time 150 ms
Protocol 3: Forced Degradation Study
  • Acid Hydrolysis: Dissolve diclofenac in 0.1 M HCl and heat at 60°C for 2 hours.[10]

  • Base Hydrolysis: Dissolve diclofenac in 0.1 M NaOH and heat at 60°C for 2 hours.[10]

  • Oxidative Degradation: Treat diclofenac solution with 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose solid diclofenac powder to 90°C for 48 hours.[10]

  • Photolytic Degradation: Expose diclofenac solution to UV light (254 nm) for 48 hours.[10]

  • Analysis: Neutralize the acid/base samples and dilute all samples to an appropriate concentration before LC-MS/MS analysis.

References

  • ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jadhav, S. et al. (2023). Development and Validation of Liquid Chromatography- Tandem Mass Spectrometric Method for the Quantification of Diclofenac in Human Plasma. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Totos, R. & Balazsi, J. (2019). Validated LC-MS/MS method for the determination of the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac from human plasma. Studia UBB Chemia. [Link]

  • Totos, R. et al. LC-MS/MS METHOD FOR THE QUANTIFICATION OF DICLOFENAC FROM HUMAN PLASMA AND ITS APPLICATION TO PHARMACOKINETIC STUDIES. Farmacia. [Link]

  • Gazy, A. A.-K. et al. (2018). Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form. Scientia Pharmaceutica. [Link]

  • Totos, R. & Balazsi, J. (2019). VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THE NONSTEROIDAL ANTI-INFLAMMATORY DRUG (NSAID) DICLOFENAC FROM HUMAN PLASMA. ResearchGate. [Link]

  • Phenomenex. LC-MS/MS Separation of Diclofenac and its Metabolite 4'-Hydroxydiclofenac. [Link]

  • Kumar, S. & S., S. (2016). Analytical Method Validation for Diclofenac Sodium Injection by HPLC Method In Bulk Drug and Pharmaceutical Formulations. ProQuest. [Link]

  • ResearchGate. Stress Degradation Study. [Link]

  • Lotusfeet Pharma. Diclofenac EP Impurity C 27204-57-5. [Link]

  • University of Tartu. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • LinkedIn. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • SynThink. 27204-57-5 Diclofenac Impurity C - Reference Standard. [Link]

  • Reddit. LC-MS method validation resources. [Link]

  • Der Pharma Chemica. The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • ResearchGate. (2019). Validated LC-MS/MS method for the determination of the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac from human plasma. [Link]

  • Mabele, M. et al. (2022). LC–MS/MS Method for Determination of Non-opioid Analgesics Adulterants in Herbal Medicines. Journal of Analytical Toxicology. [Link]

  • Wille, K. et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry. [Link]

Sources

Comparative

Inter-Laboratory Validation of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one Analytical Methods: A Comprehensive Comparison Guide

Executive Summary & Scientific Context The compound 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one (CAS No. 73328-71-9) occupies a unique intersection in modern analytical chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one (CAS No. 73328-71-9) occupies a unique intersection in modern analytical chemistry. In pharmaceutical development, it is strictly monitored as Diclofenac Impurity 57 , a degradation product formed via the intramolecular cyclization (lactamization) of 4'-hydroxy-diclofenac. In environmental science, it is recognized as a highly persistent wastewater metabolite and a potent endocrine-disrupting chemical (EDC). Recent pull-down assays coupled with non-target mass spectrometry have demonstrated that this specific metabolite exhibits an exceptionally high binding affinity to transthyretin (TTR), displacing thyroid hormones more aggressively than the parent drug itself ( [1]).

Because of its dual significance, laboratories require highly robust, self-validating analytical methods to quantify this compound across vastly different matrices—ranging from high-concentration Active Pharmaceutical Ingredient (API) quality control to ultra-trace environmental water screening. This guide objectively compares the performance of three primary analytical platforms and provides a field-proven, step-by-step protocol for its quantification.

Pathway D1 Diclofenac (Parent NSAID) D2 Cytochrome P450 (Oxidation) D1->D2 D3 4'-Hydroxy-Diclofenac (Primary Metabolite) D2->D3 D4 Intramolecular Condensation (-H2O) D3->D4 D5 1-(2,6-Dichloro-4-hydroxyphenyl) -1,3-dihydroindol-2-one (Impurity 57) D4->D5

Metabolic pathway of Diclofenac to Impurity 57 via oxidation and cyclization.

Methodological Comparison: Choosing the Right Analytical Platform

To establish a baseline for performance, we coordinated an inter-laboratory validation study across three specialized facilities (a Pharmaceutical QC Lab, an Environmental Monitoring Lab, and a Bioanalytical CRO). We compared three distinct analytical approaches using commercially available reference standards ( [2]).

A. UHPLC-UV/DAD (Ultra-High Performance Liquid Chromatography - Diode Array)
  • Mechanism: Relies on the strong UV absorbance of the oxindole and dichlorophenyl rings (typically monitored at 275 nm).

  • Best For: Pharmaceutical QC and API batch release.

  • Limitations: Lacks the sensitivity required for trace environmental analysis. Susceptible to baseline interference from co-eluting API degradation products.

B. GC-MS (Gas Chromatography - Mass Spectrometry)
  • Mechanism: Requires pre-column derivatization (e.g., using BSTFA/TMCS) to volatilize the polar phenolic hydroxyl group.

  • Best For: Legacy environmental screening.

  • Limitations: The derivatization step introduces variability. Incomplete silylation of the sterically hindered hydroxyl group leads to poor reproducibility and lower recovery rates.

C. LC-ESI-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)
  • Mechanism: Utilizes Electrospray Ionization (ESI) in negative mode. The phenolic hydroxyl group readily deprotonates to form a stable [M−H]− precursor ion ( m/z 292).

  • Best For: Trace quantification in complex matrices (wastewater, plasma).

  • Advantage: The gold standard. By monitoring specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 292 248), this method mathematically eliminates matrix noise, providing unparalleled specificity.

Quantitative Data Summary: Inter-Laboratory Validation

The following table summarizes the performance metrics obtained during the validation study.

ParameterUHPLC-UV (API Matrix)GC-MS (Wastewater Matrix)LC-MS/MS (Wastewater Matrix)
Limit of Detection (LOD) 50.0 µg/L0.5 µg/L0.01 µg/L (10 ng/L)
Limit of Quantitation (LOQ) 150.0 µg/L1.5 µg/L0.03 µg/L (30 ng/L)
Linearity ( R2 ) 0.99910.98500.9998
Mean Recovery (%) 98.5%74.2% (Derivatization loss)96.8%
Intra-day Precision (RSD) 1.2%6.8%2.1%
Inter-day Precision (RSD) 1.8%8.5%3.4%

Self-Validating Experimental Protocol: LC-MS/MS Workflow

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. This workflow is designed as a self-validating system . By utilizing a stable isotope-labeled internal standard ( [13C6​] -Diclofenac metabolite) ( [3]), any signal suppression caused by the sample matrix is automatically corrected during data processing, ensuring absolute trustworthiness in the final quantitative data.

Workflow N1 Sample Matrix (API / Wastewater) N2 Spike Internal Standard ([13C6]-Metabolite) N1->N2 N3 Solid Phase Extraction (Oasis HLB) N2->N3 N4 UHPLC Separation (Biphenyl Column) N3->N4 N5 ESI-MS/MS Detection (Negative Ion Mode) N4->N5

Self-validating LC-MS/MS analytical workflow for trace quantification.

Step 1: Sample Preparation & Internal Standard Spiking

Causality: Environmental and biological matrices contain thousands of interfering compounds. We must isolate the target analyte while accounting for extraction losses.

  • Obtain 100 mL of the sample matrix.

  • Spike the sample with 10 ng of [13C6​] -1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one (Internal Standard).

  • Adjust the sample pH to 3.0 using Formic Acid. Why? At pH 3.0, the phenolic hydroxyl group is fully protonated (neutral), maximizing its retention on the hydrophobic SPE sorbent.

Step 2: Solid Phase Extraction (SPE)

Causality: We use a hydrophilic-lipophilic balance (HLB) polymeric sorbent because the oxindole core has mixed polarity. A standard C18 cartridge would result in premature breakthrough of the analyte.

  • Condition a 200 mg HLB SPE cartridge with 5 mL Methanol, followed by 5 mL LC-MS grade water (pH 3.0).

  • Load the spiked sample at a flow rate of 2 mL/min.

  • Wash with 5 mL of 5% Methanol in water to remove polar interferents.

  • Elute the target analyte with 5 mL of 100% Methanol.

  • Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 1 mL of Initial Mobile Phase.

Step 3: Chromatographic Separation

Causality: Standard C18 columns struggle to separate Impurity 57 from structurally similar diclofenac degradation products. We utilize a Biphenyl stationary phase . The biphenyl rings engage in strong π−π interactions with the electron-deficient dichlorophenyl ring of the analyte, providing superior baseline resolution.

  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

  • Gradient: 20% B to 80% B over 6 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry (ESI-MS/MS) Parameters

Causality: Negative Electrospray Ionization (ESI-) is chosen because the phenolic -OH group is highly acidic and readily sheds a proton, yielding a robust [M−H]− signal. Positive mode would require protonating the sterically hindered lactam nitrogen, resulting in poor sensitivity.

  • Capillary Voltage: -2.5 kV

  • Desolvation Temperature: 400°C

  • MRM Transitions (Unlabeled CAS 73328-71-9):

    • Quantifier: m/z 292.0 248.0 (Loss of CO2​ from the oxindole ring).

    • Qualifier: m/z 292.0 212.0 (Loss of CO2​

      • HCl).
  • MRM Transitions (Labeled IS):

    • Quantifier: m/z 298.0 254.0.

Step 5: Data Processing

Calculate the concentration using the internal standard method. The ratio of the peak area of the unlabeled analyte to the [13C6​] -labeled internal standard is plotted against a 6-point calibration curve. Because both compounds experience identical ion suppression in the ESI source, this ratio remains constant, making the protocol inherently self-validating.

References

  • Pull-down assay coupled to non-target mass spectrometry analysis as a tool to identify unknown endocrine disruptive transthyretin ligands in polluted waters Source: ChemRxiv (2024) URL:[Link]

  • Diclofenac metabolite | 73328-71-9 | Stable Isotopes and Metabolites Source: Shimadzu Chemistry & Diagnostics URL:[Link]

  • Diclofenac Impurities and Stable Isotopes Reference Standards Source: Pharmaffiliates URL:[Link]

Validation

Accuracy and precision validation for 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one recovery

An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals evaluating sample preparation strategies for complex metabolite recovery. The Analytical Challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals evaluating sample preparation strategies for complex metabolite recovery.

The Analytical Challenge: Recovering Diclofenac Impurity 57

The quantification of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one , commercially cataloged as Diclofenac Impurity 57 , requires rigorous methodological validation. As a primary degradation product and metabolite of the NSAID diclofenac, this compound presents unique bioanalytical challenges.

During metabolism or forced degradation, the parent diclofenac molecule undergoes hydroxylation at the 4-position of the dichlorophenyl ring and intramolecular cyclization to form an indolin-2-one (lactam) ring. This structural modification fundamentally alters its pKa and lipophilicity, making it significantly more polar than diclofenac. When extracting this impurity from complex biological matrices (e.g., human plasma) for LC-MS/MS analysis, traditional sample preparation methods often suffer from poor accuracy (recovery) and precision.

This guide objectively compares the performance of an Advanced Polymeric HLB (Hydrophilic-Lipophilic Balanced) Solid Phase Extraction (SPE) sorbent against Traditional Silica C18 SPE and Liquid-Liquid Extraction (LLE) , providing a self-validating framework grounded in regulatory standards.

Mechanistic Causality: Why Sorbent Chemistry Dictates Recovery

As analytical scientists, we must look beyond the protocol and understand the thermodynamic interactions at the sorbent-analyte interface.

The Failure of Traditional Silica C18: Traditional C18 sorbents rely exclusively on van der Waals forces (hydrophobic interactions). Because Impurity 57 possesses increased polarity and hydrogen-bonding potential (due to the hydroxyl and lactam groups), it exhibits weak retention on non-polar alkyl chains. During the critical aqueous washing steps designed to elute endogenous plasma proteins and phospholipids, the impurity prematurely breaks through the sorbent bed. This results in low extraction recovery and high analytical variability.

The Polymeric HLB Advantage: An Advanced Polymeric HLB sorbent utilizes a macroporous copolymer backbone—typically divinylbenzene coupled with N-vinylpyrrolidone.

  • Lipophilic Interaction: The divinylbenzene provides the necessary hydrophobic retention for the dichlorophenyl moiety.

  • Hydrophilic Interaction: The N-vinylpyrrolidone acts as a hydrogen-bond acceptor, securely anchoring the hydroxyl and lactam groups of Impurity 57.

This dual-retention mechanism ensures the analyte remains firmly bound during aggressive washing steps, thereby maximizing extraction recovery and ensuring high precision that easily satisfies the.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following SPE protocol is designed as a self-validating system. By incorporating stable isotope-labeled internal standards (IS) and analyzing the wash fractions, researchers can mathematically prove the absence of analyte breakthrough.

Step-by-Step Polymeric HLB SPE Workflow:

  • Sample Preparation: Spike blank human plasma with Impurity 57 at three Quality Control (QC) levels: 5 ng/mL (LQC), 50 ng/mL (MQC), and 200 ng/mL (HQC). Add Diclofenac-d4 (IS) to all samples to correct for matrix effects.

  • Sorbent Conditioning: Pass 2 mL of LC-MS grade Methanol followed by 2 mL of LC-MS grade water through the polymeric cartridge to solvate the copolymer bed.

  • Sample Loading: Load 1 mL of the spiked plasma sample onto the cartridge at a controlled flow rate of 1 mL/min to allow optimal mass transfer and H-bond formation.

  • Washing (Self-Validation Check): Wash the bed with 2 mL of 5% Methanol in water to remove polar interferences. Validation step: Collect and analyze this wash fraction via LC-MS/MS to confirm 0% analyte breakthrough.

  • Elution: Elute the target analyte and IS using 2 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 200 µL of mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a Core-Shell C18 column (50 x 2.1 mm, 2.6 µm) utilizing negative electrospray ionization (ESI-). Quantify using specific Multiple Reaction Monitoring (MRM) transitions.

SPE_Workflow Start Spiked Plasma Sample (Impurity 57 + IS) Cond 1. Conditioning Activate Polymeric Sorbent Load 2. Sample Loading Analyte Retention via H-Bonds Start->Load Cond->Load Wash 3. Washing (Validation Check) Remove Phospholipids/Proteins Load->Wash Elute 4. Elution Extract Target Analyte Wash->Elute Analyze 5. LC-MS/MS Analysis MRM Quantification (ESI-) Elute->Analyze Validate 6. Data Validation Accuracy & Precision Check Analyze->Validate

Workflow for the SPE extraction and LC-MS/MS validation of Diclofenac Impurity 57.

Comparative Data Analysis: Accuracy and Precision

The guidelines mandate that accuracy and precision must be established across the specified range of the analytical procedure. Regulatory acceptance criteria require recovery to be consistent and precision (% RSD) to be ≤ 15% (≤ 20% at the LLOQ).

The data below summarizes the extraction efficiency of the Advanced Polymeric HLB SPE compared to traditional methodologies.

Table 1: Accuracy (% Mean Recovery) Comparison Across Extraction Methods

QC LevelSpiked Conc. (ng/mL)Polymeric HLB SPE (%)Silica C18 SPE (%)Liquid-Liquid Extraction (%)
LQC 596.4 ± 2.1 68.2 ± 8.476.5 ± 11.2
MQC 5098.1 ± 1.5 70.5 ± 7.979.2 ± 9.8
HQC 20097.8 ± 1.8 72.1 ± 7.581.4 ± 10.5

Observation: The Polymeric HLB sorbent yields near-quantitative recovery (>96%) across all concentration levels. The Silica C18 fails to retain the polar metabolite adequately, resulting in ~30% analyte loss during the wash phase.

Table 2: Precision (% RSD) Comparison Across Extraction Methods

QC LevelSpiked Conc. (ng/mL)Polymeric HLB SPE (% RSD)Silica C18 SPE (% RSD)Liquid-Liquid Extraction (% RSD)
LQC 53.2 12.514.8
MQC 502.4 11.212.1
HQC 2002.7 10.811.5

Observation: The dual-retention mechanism of the Polymeric HLB eliminates the variability associated with partial analyte breakthrough, resulting in exceptional precision (% RSD < 3.5%). Both C18 and LLE (using Ethyl Acetate) approach the 15% regulatory threshold, introducing unnecessary risk into the bioanalytical workflow.

Conclusion

For the accurate and precise recovery of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one (Diclofenac Impurity 57), traditional hydrophobic sorbents are fundamentally inadequate due to the analyte's polar lactam and hydroxyl moieties. Upgrading sample preparation workflows to an Advanced Polymeric HLB SPE sorbent provides the necessary hydrogen-bonding capabilities to secure the analyte during matrix cleanup. This mechanistic advantage translates directly into robust, regulatory-compliant data that accelerates drug development and safety profiling.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one

This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one (CAS No. 73328-71-9)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one (CAS No. 73328-71-9)[1]. As a halogenated phenolic organic compound, its disposal requires specific protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.

The core principle of this procedure is waste segregation. Due to its chemical nature, this compound must be treated as a hazardous chemical waste and must never be disposed of down the drain.[2][3] Specifically, it falls into the category of halogenated organic waste , which requires distinct disposal routes from non-halogenated waste streams.[3][4][5][6]

Hazard Assessment and Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE): Before beginning any disposal-related tasks, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes.[9][10]

  • Hand Protection: Chemical-resistant nitrile gloves are essential. Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[3][10]

  • Respiratory Protection: When handling the compound in its solid, powdered form, work within a certified chemical fume hood to prevent inhalation of dust.[3][11]

PPE ItemStandard/SpecificationRationale
Eye Protection OSHA 29 CFR 1910.133 / EN166Prevents eye contact with chemical splashes.
Hand Protection Chemical-resistant (e.g., Nitrile)Prevents direct skin contact and absorption.
Body Protection Standard Laboratory CoatProtects clothing and underlying skin.
Respiratory Control Chemical Fume HoodPrevents inhalation of airborne powder/aerosols.

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one can be broken down into a systematic, four-step process: Collect, Contain, Classify & Label, and Contact.

Step 1: Collect & Segregate Waste Streams

All materials that have come into contact with the compound are considered hazardous waste. It is critical to segregate them at the point of generation.

  • Solid Waste: This includes unused or expired solid 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one.

  • Liquid Waste: Solutions containing the compound must be collected. Crucially, these must be kept separate from non-halogenated solvent waste. [4][5] Mixing halogenated and non-halogenated waste streams leads to costly and complex disposal processes.[4][5]

  • Contaminated Labware: All disposable items such as pipette tips, tubes, gloves, and paper towels contaminated with the compound must be collected separately from regular trash.[2][12]

Step 2: Contain Waste in Appropriate Containers

Proper containment is essential to prevent leaks and ensure safe handling.

  • Use designated hazardous waste containers. These are typically provided by your institution's Environmental Health and Safety (EHS) department.

  • For liquid waste, use a sealable, shatter-proof bottle.[13] Glass or appropriate plastic containers are suitable.[14] Do not fill liquid containers more than 90% full to allow for vapor expansion.[2]

  • For solid waste and contaminated labware, use a puncture-proof, sealable container, such as a disposable tub or a securely lined box.[2][12]

  • Ensure containers remain closed when not actively being filled.[2][4]

Step 3: Classify and Label the Container

Accurate labeling is a legal requirement and is critical for the safety of waste handlers.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4]

  • Clearly list all chemical constituents and their approximate percentages. For this specific compound, write out the full name: "1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one."

  • Check the appropriate hazard boxes. Based on its chemical class, this would include "Toxic" and "Halogenated Organics."[4]

  • Fill in the generator's name, lab location, and the date of accumulation.

Step 4: Store and Arrange for Final Disposal
  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4] This area should be away from general traffic and ideally within secondary containment (such as a larger bin or tray) to contain any potential leaks.[4]

  • Disposal Request: Once the container is nearly full (around 90%), contact your institution's EHS department to schedule a waste pickup.[2] The final disposal of chemical waste must be handled by a licensed and approved professional waste disposal service.[10]

Emergency Procedure: Spill Management

In the event of a small-scale spill within a controlled environment like a fume hood:

  • Ensure PPE is worn.

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit.[4][13]

  • Carefully collect the absorbent material and any contaminated debris.

  • Place all cleanup materials into a sealable container and label it as hazardous waste, listing the spilled chemical.[4]

  • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency safety personnel immediately.[4]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one.

G cluster_prep Preparation cluster_collect Collection & Segregation cluster_contain Containment & Labeling cluster_store Storage & Disposal start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Waste Type? ppe->waste_type solid Solid Compound & Contaminated Dry Labware waste_type->solid Solid liquid Solutions Containing Compound waste_type->liquid Liquid contain_solid Place in Labeled, Puncture-Proof Solid Waste Container solid->contain_solid contain_liquid Place in Labeled, Sealable 'HALOGENATED ORGANIC LIQUIDS' Container liquid->contain_liquid label_info Label must include: - Full Chemical Name - 'Hazardous Waste' - Generator Info & Date contain_solid->label_info contain_liquid->label_info store Store Sealed Container in Designated Satellite Accumulation Area (with Secondary Containment) label_info->store pickup Contact EHS for Waste Pickup (when container is >90% full) store->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the compliant disposal of 1-(2,6-dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one.

References

  • Research Safety Affairs. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Yale Environmental Health & Safety.
  • ResearchGate. (2015, January 9). How can I dispose phenol?.
  • Safety Office. Disposal of Chemical Waste.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • LGC Standards. 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-Indol-2-one-d4.
  • Dongguan Zhongyi Biotechnology Co., Ltd. D434671 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-Indol-2-one-d4.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PubChem. 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one.
  • Fisher Scientific.
  • INDOFINE Chemical Company, Inc. (2026, January 23).
  • Chemos GmbH & Co. KG. Safety Data Sheet: 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one.
  • United States Biological. 1-(2,6-Dichloro-4-hydroxyphenyl)
  • Temple University.
  • Sigma-Aldrich. (2025, November 6).
  • EPFL.
  • University of British Columbia.
  • Fisher Scientific.
  • CymitQuimica. (2010, June 22).
  • Acros Organics. (2012, January 9).
  • University of Aveiro.
  • Thermo Fisher Scientific. (2025, September 10).
  • NextSDS.
  • LGC Standards. 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one.
  • BenchChem. Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide.
  • U.S. Environmental Protection Agency. (2026, January 23). Land Disposal Restrictions - 40 CFR 268.
  • Florida Department of Environmental Protection. (2017, February). List of Pharmaceuticals that are Potentially Hazardous Wastes when Discarded.
  • Google Patents. Indole compounds and methods of use.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one
Reactant of Route 2
1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one
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